molecular formula C22H20Cl2N4O3 B12374504 LY836

LY836

货号: B12374504
分子量: 459.3 g/mol
InChI 键: OLLMFRJCQUBRAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY836 is a useful research compound. Its molecular formula is C22H20Cl2N4O3 and its molecular weight is 459.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H20Cl2N4O3

分子量

459.3 g/mol

IUPAC 名称

4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C22H20Cl2N4O3/c23-15-9-16(24)21(19(10-15)27-20(29)11-25)31-12-13-5-7-14(8-6-13)22(30)28-18-4-2-1-3-17(18)26/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30)

InChI 键

OLLMFRJCQUBRAE-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3Cl)Cl)NC(=O)CN

产品来源

United States

Foundational & Exploratory

The Core Mechanism of LY83583 on Soluble Guanylate Cyclase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. While broadly categorized as a soluble guanylate cyclase (sGC) inhibitor, its mechanism of action is nuanced and primarily indirect, distinguishing it from direct competitive inhibitors of sGC. This technical guide provides a comprehensive overview of the core mechanism by which LY83583 modulates sGC activity, with a focus on the pivotal role of reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LY83583's biochemical interactions.

Mechanism of Action: Indirect Inhibition of sGC via Reactive Oxygen Species

LY83583's primary mechanism for inhibiting sGC is not through direct binding to the enzyme's catalytic or heme domain, but rather through its capacity to generate superoxide radicals (O₂⁻) and subsequently other reactive oxygen species, such as hydroxyl radicals (•OH). These ROS then chemically inactivate sGC, rendering it unresponsive to its endogenous activator, nitric oxide (NO).[1] This indirect mechanism makes LY83583 a tool for studying the impact of oxidative stress on the NO/cGMP pathway.

The process can be summarized as follows:

  • Redox Cycling of LY83583: LY83583 undergoes intracellular redox cycling, a process that consumes reducing equivalents such as NADPH. This cycling generates superoxide anions.

  • Generation of Reactive Oxygen Species: The superoxide anions can then be converted to other ROS, including the highly reactive hydroxyl radical.

  • Inactivation of sGC: These ROS, particularly superoxide, can directly interact with and inactivate sGC. Superoxide can react with the NO bound to the heme cofactor of sGC, effectively scavenging NO and preventing enzyme activation. Additionally, ROS can oxidize the heme iron of sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, which prevents NO binding and activation.

Beyond its ROS-generating capabilities, LY83583 has also been shown to inhibit neuronal nitric oxide synthase (nNOS). It acts as a competitive inhibitor with respect to NADPH for this enzyme. This action further contributes to the reduction of cGMP levels by decreasing the production of NO, the primary activator of sGC.

Data Presentation

The following tables summarize the quantitative data available for the effects of LY83583. It is important to note the absence of a direct IC₅₀ value for purified sGC, underscoring the indirect nature of its inhibitory action.

ParameterValueCell/SystemNotes
sGC Inhibition (Cellular) Inhibition in cellular systems is a composite effect of ROS generation and potential upstream effects.
Inhibition of SNP-induced cGMP synthesis1 µMEarly-passage Human Dermal Fibroblasts (HDFs)LY83583 was shown to inhibit sodium nitroprusside (SNP)-induced cGMP synthesis.
nNOS Inhibition
IC₅₀12.9 µMRat cerebellar supernatantInhibition of neuronal NO synthase activity.
Kᵢ2.57 µMPurified neuronal NO synthaseCompetitive inhibitor with respect to NADPH.
Cellular Effects
Inhibition of cell proliferation0.25-1.5 µMHDFs, HCT116, DLD1, MCF7, A-375 cellsDemonstrates the broader cellular consequences of reduced cGMP signaling.

Signaling Pathways and Experimental Workflows

Signaling Pathway of sGC Activation and Inhibition by LY83583

cluster_0 Normal sGC Activation cluster_1 Inhibition by LY83583 NO Nitric Oxide (NO) sGC_inactive sGC (inactive) Fe2+ NO->sGC_inactive Binds to Heme sGC_active sGC (active) Fe2+-NO sGC_inactive->sGC_active Conformational Change sGC_inactivated sGC (inactivated) Fe3+ sGC_inactive->sGC_inactivated GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzes Physiological_Effects Physiological Effects (e.g., vasodilation) cGMP->Physiological_Effects LY83583 LY83583 Redox_Cycling Redox Cycling LY83583->Redox_Cycling ROS ROS (O2-, •OH) Redox_Cycling->ROS Generates ROS->sGC_inactive Oxidizes Heme

Caption: sGC activation by NO and its indirect inhibition by LY83583 via ROS generation.

Experimental Workflow for Assessing LY83583's Effect on sGC Activity

cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Reaction & Quenching cluster_3 cGMP Quantification cluster_4 Data Analysis start Start: Purified sGC or Cell/Tissue Homogenate treatment Incubate with: 1. GTP (substrate) 2. NO donor (activator) 3. LY83583 (inhibitor) start->treatment reaction Incubate at 37°C treatment->reaction quenching Stop reaction (e.g., with acid) reaction->quenching quantification Measure cGMP levels (RIA or ELISA) quenching->quantification analysis Determine sGC activity and inhibition quantification->analysis

Caption: Workflow for measuring the inhibitory effect of LY83583 on sGC activity.

Logical Relationship between LY83583, ROS, and sGC Inactivation

LY83583 LY83583 Redox_Cycling Cellular Reductases (e.g., NADPH oxidase) LY83583->Redox_Cycling interacts with Superoxide Superoxide (O2-) Redox_Cycling->Superoxide generates Hydroxyl_Radical Hydroxyl Radical (•OH) Superoxide->Hydroxyl_Radical can lead to sGC_Heme sGC Heme (Fe2+) Superoxide->sGC_Heme oxidizes NO_Scavenging NO Scavenging Superoxide->NO_Scavenging reacts with NO Hydroxyl_Radical->sGC_Heme oxidizes sGC_Heme_Oxidized sGC Heme (Fe3+) (Inactive) sGC_Heme->sGC_Heme_Oxidized

Caption: Relationship between LY83583, ROS generation, and sGC heme oxidation.

Experimental Protocols

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is adapted from standard assays for measuring sGC activity in purified enzyme preparations or tissue homogenates.

Materials:

  • Purified sGC or tissue homogenate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1 mM dithiothreitol (DTT)

  • GTP solution (10 mM)

  • MgCl₂ solution (50 mM)

  • NO donor solution (e.g., Sodium Nitroprusside, SNP, 1 mM)

  • LY83583 solution (in DMSO)

  • Stop Solution: 120 mM Zinc Acetate

  • Precipitation Solution: 144 mM Sodium Carbonate

  • [α-³²P]GTP (for radioactive detection) or cGMP ELISA/RIA kit

Procedure:

  • Prepare the reaction mixture in the assay buffer containing MgCl₂, GTP, and the NO donor.

  • Add the purified sGC or tissue homogenate to the reaction mixture.

  • For inhibitor studies, pre-incubate the enzyme with various concentrations of LY83583 for a defined period before adding the substrate.

  • Initiate the reaction by adding [α-³²P]GTP or unlabeled GTP.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding the Stop Solution, followed by the Precipitation Solution to precipitate unreacted GTP.

  • Centrifuge the samples to pellet the precipitate.

  • Quantify the amount of cGMP in the supernatant using either liquid scintillation counting for [³²P]cGMP or a cGMP-specific ELISA or RIA.

Quantification of cGMP Levels by Radioimmunoassay (RIA)

This protocol outlines the general steps for a competitive RIA to measure cGMP concentrations.

Materials:

  • Samples from sGC activity assay or cell/tissue lysates

  • cGMP standard solutions

  • Anti-cGMP antibody

  • [³H]cGMP or [¹²⁵I]cGMP tracer

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.75)

  • Charcoal suspension (to separate bound from free tracer)

Procedure:

  • Prepare a standard curve using known concentrations of unlabeled cGMP.

  • In assay tubes, add the sample or cGMP standard, a fixed amount of anti-cGMP antibody, and a fixed amount of radiolabeled cGMP tracer.

  • Incubate the tubes to allow for competitive binding between the labeled and unlabeled cGMP for the antibody.

  • Add a charcoal suspension to adsorb the unbound cGMP.

  • Centrifuge the tubes to pellet the charcoal.

  • Measure the radioactivity in the supernatant (antibody-bound fraction) using a liquid scintillation counter or a gamma counter.

  • Calculate the cGMP concentration in the samples by comparing the results to the standard curve.

Detection of Superoxide Production by Electron Spin Resonance (ESR) Spectroscopy

This protocol describes the use of ESR with a spin trapping agent to detect superoxide radicals.

Materials:

  • Cell suspension or a system generating superoxide (e.g., xanthine/xanthine oxidase)

  • LY83583 solution

  • Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

  • ESR spectrometer

Procedure:

  • Prepare the cell suspension or the superoxide-generating system.

  • Add the spin trapping agent DMPO to the sample.

  • Add LY83583 to stimulate superoxide production.

  • Transfer the sample to a suitable ESR capillary tube.

  • Immediately place the sample in the ESR spectrometer and record the spectrum.

  • The formation of the DMPO-OOH adduct will produce a characteristic ESR signal, confirming the presence of superoxide. The intensity of the signal is proportional to the amount of superoxide trapped.

Conclusion

LY83583 serves as a valuable pharmacological agent for probing the NO/cGMP signaling pathway, primarily through its ability to induce oxidative stress and thereby inactivate sGC. Its mechanism is distinct from direct enzymatic inhibitors, a critical consideration for experimental design and data interpretation. The experimental protocols provided herein offer a framework for investigating the multifaceted actions of LY83583 on sGC and related cellular processes. A thorough understanding of its indirect mechanism of action is paramount for accurately attributing its biological effects to the modulation of the sGC pathway.

References

The Effect of LY83583 on cGMP Levels In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of LY83583 on cyclic guanosine monophosphate (cGMP) levels. LY83583, also known as 6-anilino-5,8-quinolinedione, is a well-established inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, LY83583 effectively reduces the intracellular concentration of cGMP, a critical second messenger involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This document summarizes key quantitative data, provides detailed experimental protocols for measuring cGMP, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of LY83583 on cGMP Levels

The following table summarizes the quantitative data on the inhibitory effect of LY83583 on cGMP levels from various in vitro studies.

Cell/Tissue TypeLY83583 ConcentrationIncubation TimecGMP Level ReductionReference
Rat Aortic Tissue10 µM (10⁻⁵ M)10 minutes~65%[1]
Rat Kidney Tissue10 µM (10⁻⁵ M)10 minutes~50%[1]
Primary Cultures of Olfactory Neurons1 µMNot specifiedDropped to ~8% of control[2]

Note: The inhibitory effect of LY83583 is dose-dependent. While the provided data points offer specific examples, the overall potency is often characterized by the half-maximal inhibitory concentration (IC50). For sGC, the IC50 of LY83583 is approximately 2 µM.

Signaling Pathways

To understand the impact of LY83583, it is crucial to visualize its place within the broader context of cGMP signaling. cGMP is synthesized by two main types of guanylate cyclases: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC).

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The primary target of LY83583 is the soluble guanylate cyclase (sGC). This enzyme is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP.

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source (e.g., Endothelial Cells) NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts LY83583 LY83583 LY83583->sGC Inhibits GTP GTP GTP->sGC Downstream_Effectors Downstream Effectors (e.g., PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Effectors->Physiological_Response

Figure 1: The NO-sGC-cGMP signaling pathway and the inhibitory action of LY83583.
Particulate Guanylate Cyclase (pGC) Signaling Pathway

Particulate guanylate cyclases are transmembrane receptors activated by peptide hormones like natriuretic peptides. LY83583 does not directly inhibit pGC.

pGC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Natriuretic Peptides (e.g., ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) Ligand->pGC Binds & Activates cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC Downstream_Effectors Downstream Effectors (e.g., PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response

Figure 2: The particulate guanylate cyclase (pGC) signaling pathway.

Experimental Protocols

Accurate measurement of intracellular cGMP levels is fundamental to studying the effects of sGC inhibitors like LY83583. The following are detailed protocols for commonly used in vitro cGMP assays.

Cell-Based cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative determination of cGMP in cell lysates.

Materials:

  • Cell culture plates (e.g., 96-well)

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl

  • Cell scraper

  • Microcentrifuge

  • cGMP ELISA Kit (containing cGMP standards, cGMP-peroxidase conjugate, antibody-coated plates, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

    • Pre-incubate cells with varying concentrations of LY83583 for a specified duration (e.g., 30 minutes).

    • Stimulate cGMP production by adding an sGC activator (e.g., a nitric oxide donor like sodium nitroprusside) for a defined period (e.g., 10 minutes).

  • Cell Lysis and Sample Preparation:

    • Aspirate the cell culture medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

    • Incubate at room temperature for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.

    • The supernatant containing the cGMP can be used directly in the assay.

  • ELISA Protocol (example based on a typical competitive assay):

    • Prepare cGMP standards according to the kit instructions.

    • Add 50 µL of standard or cell lysate supernatant to the appropriate wells of the antibody-coated plate.

    • Add 25 µL of cGMP-peroxidase conjugate to each well.

    • Add 50 µL of the anti-cGMP antibody to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate four times with 200 µL of wash buffer per well.

    • Add 100 µL of substrate solution to each well and incubate for 5-20 minutes at room temperature.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. The amount of color is inversely proportional to the amount of cGMP in the sample.

Radioimmunoassay (RIA) for cGMP Measurement

RIA is a highly sensitive method for quantifying cGMP. This protocol provides a general outline.

Materials:

  • Cell or tissue samples

  • Trichloroacetic acid (TCA) or 0.1 M HCl

  • Ether

  • cGMP RIA kit (containing [¹²⁵I]-cGMP tracer, cGMP antibody, and standards)

  • Gamma counter

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold 6% TCA or 0.1 M HCl to precipitate proteins and stop enzymatic activity.

    • Centrifuge the homogenate to pellet the precipitate.

    • Extract the TCA from the supernatant with water-saturated ether.

    • Lyophilize or evaporate the aqueous phase to concentrate the sample.

    • Reconstitute the sample in the assay buffer provided in the RIA kit.

  • RIA Protocol:

    • Set up assay tubes for standards, samples, and controls.

    • Add a specific volume of the reconstituted sample or standard to the respective tubes.

    • Add the [¹²⁵I]-cGMP tracer to all tubes.

    • Add the cGMP antibody to all tubes except the non-specific binding tubes.

    • Incubate the tubes according to the kit's instructions (e.g., overnight at 4°C).

    • Precipitate the antibody-bound fraction using a precipitating agent (e.g., a secondary antibody).

    • Centrifuge to pellet the precipitate.

    • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the cGMP standards.

    • Determine the cGMP concentration in the samples from the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the in vitro effect of an sGC inhibitor like LY83583 on cGMP levels.

Experimental_Workflow cluster_preparation 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Data Analysis Cell_Culture Cell Culture (e.g., Endothelial or Smooth Muscle Cells) Pre_incubation Pre-incubate cells with varying concentrations of LY83583 Cell_Culture->Pre_incubation Compound_Prep Prepare LY83583 and sGC Activator Solutions Compound_Prep->Pre_incubation Stimulation Stimulate with sGC Activator (e.g., NO donor) Pre_incubation->Stimulation Cell_Lysis Cell Lysis and Sample Preparation Stimulation->Cell_Lysis cGMP_Measurement Measure cGMP Levels (ELISA or RIA) Cell_Lysis->cGMP_Measurement Standard_Curve Generate Standard Curve cGMP_Measurement->Standard_Curve Calculate_Concentrations Calculate cGMP Concentrations Standard_Curve->Calculate_Concentrations Dose_Response Plot Dose-Response Curve and determine IC50 Calculate_Concentrations->Dose_Response

Figure 3: A typical experimental workflow for studying sGC inhibitors in vitro.

References

LY83583: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, with the IUPAC name 6-(phenylamino)quinoline-5,8-dione, is a potent and cell-permeable small molecule inhibitor widely utilized in biomedical research.[1][2] Primarily known for its ability to inhibit soluble guanylate cyclase (sGC), LY83583 serves as a critical tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Its diverse biological activities, including the induction of cell cycle arrest and modulation of vascular tone, have positioned it as a compound of significant interest in fields ranging from cancer biology to cardiovascular research. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of action of LY83583, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

Chemical Structure and Properties

LY83583 is a quinolinequinone derivative with a distinct chemical structure that dictates its biological activity. The key structural and physicochemical properties of LY83583 are summarized in the tables below.

Table 1: Chemical Identification of LY83583

IdentifierValue
IUPAC Name 6-(phenylamino)quinoline-5,8-dione
CAS Number 91300-60-6[1][2][3]
Molecular Formula C₁₅H₁₀N₂O₂[1][2]
SMILES O=C1C=C(NC2=CC=CC=C2)C(=O)C2=C1N=CC=C2
InChI Key GXIJYWUWLNHKNW-UHFFFAOYSA-N

Table 2: Physicochemical Properties of LY83583

PropertyValueSource
Molecular Weight 250.25 g/mol [2]
Appearance Red-purple solid[4]
Solubility DMSO: ≥25 mg/mLEthanol: >3.8 mg/mLAcetone: Soluble[1][4]
Storage Store at 2-8°C. Solutions can be stored at -20°C for up to six months.[4]

Mechanism of Action and Biological Activities

LY83583 exerts its biological effects primarily through the inhibition of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes.

Inhibition of Soluble Guanylate Cyclase and cGMP Signaling

LY83583 acts as a competitive inhibitor of sGC, with a reported IC₅₀ value of approximately 2 µM in human platelets.[1] By blocking sGC activity, LY83583 effectively reduces intracellular cGMP levels. This inhibition of the NO/cGMP pathway has been shown to prevent nitrovasodilator-induced smooth muscle relaxation. The mechanism of sGC inhibition by LY83583 is also linked to the generation of superoxide radicals, which can lead to the inactivation of the enzyme.

sGC_Inhibition NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->cGMP Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream Mediates LY83583 LY83583 LY83583->sGC_active Inhibits Superoxide Superoxide Radicals LY83583->Superoxide Generates Superoxide->sGC_active Inactivates

Figure 1: Mechanism of sGC inhibition by LY83583.
Induction of Cell Cycle Arrest

Beyond its effects on the cGMP pathway, LY83583 has been demonstrated to induce cell cycle arrest in various cancer cell lines. This antiproliferative effect is mediated through the induction of the cyclin-dependent kinase (CDK) inhibitor p21 in a p53-independent manner.[5] The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma protein (pRb), which in turn blocks the entry of cells into the S phase of the cell cycle.

Cell_Cycle_Arrest LY83583 LY83583 p21 p21 (CDK Inhibitor) Expression Increased LY83583->p21 Induces CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibits pRb_p Phosphorylated pRb CDK_Cyclin->pRb_p Phosphorylates pRb Hypophosphorylated pRb pRb_p->pRb Hypophosphorylation E2F E2F Transcription Factors pRb_p->E2F Releases pRb->E2F Sequesters S_Phase S Phase Entry pRb->S_Phase Blocks E2F->S_Phase Promotes Cell_Cycle_Arrest Cell Cycle Arrest

Figure 2: LY83583-induced cell cycle arrest pathway.

Table 3: Biological Activity and Inhibitory Concentrations of LY83583

Target/ProcessActionConcentration/ValueCell/SystemSource
Soluble Guanylate Cyclase (sGC) Inhibition (IC₅₀)2 µMHuman platelets[1]
Leukotriene Synthesis Inhibition (IC₅₀)1.8 µMGuinea pig lung and rat peritoneal cells
Glutathione Reductase Noncompetitive Inhibition (Kᵢ)3 µMBovine intestinal mucosa
Cell Proliferation Inhibition0.25 - 1.5 µMHDF, HCT116, DLD1, MCF7, A-375 cells[5]
p21 Protein Expression Induction1 µMHuman Diploid Fibroblasts (HDFs)[5]
pRb Phosphorylation Shift to hypophosphorylated form1 µMHDFs[5]
SNP-induced cGMP synthesis Inhibition1 µMHDFs[5]
Nitroprusside-induced vasodilation Complete inhibition10 µMAnesthetized cats (cerebral arterioles)

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed with LY83583.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is adapted from commercially available sGC activity assay kits and published literature.

Objective: To quantify the inhibitory effect of LY83583 on sGC activity.

Materials:

  • Purified sGC or cell/tissue lysates

  • GTP (substrate)

  • NO donor (e.g., sodium nitroprusside, SNP)

  • LY83583

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂)

  • cGMP detection kit (e.g., ELISA or RIA)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, GTP, and the NO donor in a 96-well plate.

  • Add varying concentrations of LY83583 to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the purified sGC or cell/tissue lysate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heat inactivation).

  • Measure the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value of LY83583 by plotting the percentage of sGC inhibition against the log concentration of LY83583.

sGC_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, GTP, NO Donor) start->prep_mix add_ly Add LY83583 (Varying Concentrations) prep_mix->add_ly add_sgc Add sGC/Lysate (Initiate Reaction) add_ly->add_sgc incubate Incubate at 37°C add_sgc->incubate stop_rxn Stop Reaction incubate->stop_rxn measure_cgmp Measure cGMP Levels (ELISA/RIA) stop_rxn->measure_cgmp calculate Calculate IC₅₀ measure_cgmp->calculate end End calculate->end

Figure 3: Experimental workflow for sGC activity assay.
Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of LY83583 on the proliferation of a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • LY83583

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of LY83583 (e.g., 0.1 to 10 µM) and a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of LY83583 that inhibits cell growth by 50% (GI₅₀).

Western Blot Analysis for p21 and pRb

Objective: To assess the effect of LY83583 on the expression and phosphorylation status of p21 and pRb.

Materials:

  • Cells treated with LY83583

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p21, pRb, phospho-pRb (Ser780, Ser807/811), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

LY83583 is a valuable pharmacological tool for the study of the NO/cGMP signaling pathway and its role in various cellular processes. Its well-characterized inhibitory effect on soluble guanylate cyclase, coupled with its ability to induce p21-mediated cell cycle arrest, makes it a versatile compound for research in cancer, cardiovascular disease, and neuroscience. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize LY83583 in their studies. As with any chemical probe, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data. Further research into the off-target effects and the development of more specific sGC inhibitors will continue to refine our understanding of cGMP signaling in health and disease.

References

In Vivo Effects of LY83583 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, with the chemical name 6-anilino-5,8-quinolinedione, is a well-characterized inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, LY83583 effectively reduces the intracellular production of cyclic guanosine 3',5'-monophosphate (cGMP).[1][2] This mechanism makes LY83583 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP pathway in various in vivo models. This technical guide provides a comprehensive overview of the in vivo effects of LY83583 administration, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Soluble Guanylate Cyclase

The primary in vivo effect of LY83583 is the inhibition of soluble guanylate cyclase (sGC). Under normal physiological conditions, nitric oxide (NO) binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. LY83583 acts as a competitive inhibitor of sGC, preventing the NO-mediated activation and subsequent cGMP production.

NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream Mediates LY83583 LY83583 LY83583->sGC_inactive Inhibits

Figure 1: Mechanism of LY83583 Action

Quantitative In Vivo Effects of LY83583

The administration of LY83583 in animal models has been shown to significantly reduce plasma and tissue levels of cGMP. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of Intravenous LY83583 Administration on Plasma cGMP in Conscious Rats

Dosage of LY83583Duration of AdministrationMean Decrease in Plasma cGMPReference
1 mg/kg bolus, followed by 3 mg/kg/hr infusion2 hours36% (P < 0.01)[1]
2 mg/kg bolus, followed by 6 mg/kg/hr infusion2 hours46% (P < 0.05)[1]

Table 2: Effect of LY83583 on Tissue cGMP Levels in Rats

TissueLY83583 DosageDurationOutcomeReference
Aortic Segments1 mg/kg bolus, followed by 3 mg/kg/hr infusion2 hoursNo significant difference from vehicle[1]
Renal Cortex1 or 2 mg/kg bolus, followed by 3 or 6 mg/kg/hr infusion2 hoursNo significant difference from vehicle[1]

Table 3: Hemodynamic Effects of LY83583 in Conscious Rats

Experimental ConditionLY83583 DosageOutcomeReference
Attenuation of hypotensive response to sodium nitroprussideUp to 10 mg/kg bolus, followed by 6 mg/kg/hr infusionFailed to attenuate the hypotensive response[1]
Attenuation of hypotensive response to methacholineUp to 10 mg/kg bolus, followed by 6 mg/kg/hr infusionFailed to attenuate the hypotensive response[1]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving LY83583 administration.

Protocol 1: Intravenous Administration of LY83583 and Blood Sampling in Conscious Rats

This protocol describes the procedure for continuous intravenous infusion of LY83583 and subsequent blood collection for cGMP measurement in conscious, unrestrained rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • LY83583

  • Vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent like DMSO, to be optimized for solubility and animal tolerance)

  • Anesthetic (e.g., isoflurane)

  • Jugular vein catheter

  • Infusion pump

  • Syringes and needles

  • Blood collection tubes containing a phosphodiesterase inhibitor (e.g., EDTA and isobutylmethylxanthine - IBMX)

  • Centrifuge

Procedure:

  • Catheter Implantation:

    • Anesthetize the rat using an appropriate anesthetic.

    • Surgically implant a catheter into the jugular vein for drug infusion and/or blood sampling. The catheter should be exteriorized at the back of the neck.

    • Allow the animal to recover from surgery for at least 24-48 hours before the experiment.

  • Preparation of LY83583 Infusion Solution:

    • Dissolve LY83583 in the chosen vehicle to the desired concentration for the bolus and infusion doses. The solution should be sterile-filtered.

  • LY83583 Administration:

    • On the day of the experiment, connect the exteriorized catheter to an infusion pump.

    • Administer a bolus intravenous injection of LY83583 (e.g., 1 mg/kg) over 1 minute.

    • Immediately following the bolus, begin a continuous intravenous infusion of LY83583 (e.g., 3 mg/kg/hr) for the desired duration (e.g., 2 hours).

  • Blood Sampling:

    • At the end of the infusion period, collect blood samples from the jugular vein catheter into tubes containing a phosphodiesterase inhibitor to prevent cGMP degradation.

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until cGMP analysis.

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Cannulation Implant Jugular Vein Catheter Anesthesia->Cannulation Recovery Allow 24-48h Recovery Cannulation->Recovery Prepare_Drug Prepare LY83583 Infusion Solution Recovery->Prepare_Drug Bolus Administer IV Bolus of LY83583 Prepare_Drug->Bolus Infusion Start Continuous IV Infusion Bolus->Infusion Collect_Blood Collect Blood Sample Infusion->Collect_Blood After 2 hours Centrifuge Centrifuge Blood to Obtain Plasma Collect_Blood->Centrifuge Store Store Plasma at -80°C Centrifuge->Store End End Store->End

References

Beyond Soluble Guanylate Cyclase: An In-depth Technical Guide to the Cellular Targets of LY83583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is widely recognized as a potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. By diminishing the production of cyclic guanosine monophosphate (cGMP), LY83583 has been instrumental in elucidating the roles of the NO/cGMP pathway in various physiological processes. However, a growing body of evidence reveals that the cellular effects of LY83583 extend beyond sGC inhibition. This technical guide provides a comprehensive overview of the known off-target effects of LY83583, focusing on its role in inducing oxidative stress, inhibiting mitochondrial function, and modulating cell cycle and proliferation. This document is intended to serve as a resource for researchers employing LY83583, offering critical insights into its broader pharmacological profile.

Core Cellular Targets and Effects Beyond sGC

The off-target activities of LY83583 are primarily linked to its quinone structure, which facilitates redox cycling and the generation of reactive oxygen species (ROS). These effects ripple through the cell, impacting mitochondrial function and signaling pathways that control cell fate.

Generation of Reactive Oxygen Species (ROS)

A significant body of research indicates that LY83583's mechanism of sGC inhibition is indirect and mediated by the production of superoxide and hydroxyl radicals.[1][2] This generation of ROS appears to be a central hub for many of the compound's off-target effects.

Signaling Pathway for LY83583-Induced ROS Generation

LY83583 LY83583 Redox_Cycling Redox Cycling LY83583->Redox_Cycling Superoxide Superoxide Anion (O2•-) Redox_Cycling->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 Fenton_Reaction Fenton Reaction (with Fe2+) H2O2->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical sGC_Inactivation sGC Inactivation Hydroxyl_Radical->sGC_Inactivation Oxidative_Stress Cellular Oxidative Stress Hydroxyl_Radical->Oxidative_Stress LY83583 LY83583 p53_independent_pathway p53-Independent Pathway LY83583->p53_independent_pathway p21_transcription Increased p21 mRNA Transcription p53_independent_pathway->p21_transcription p21_protein p21 Protein Upregulation p21_transcription->p21_protein Cdk_inhibition Cdk Inhibition p21_protein->Cdk_inhibition Rb_hypophosphorylation Rb Hypophosphorylation Cdk_inhibition->Rb_hypophosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Rb_hypophosphorylation->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture & LY83583 Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p21) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

References

A Technical Guide to LY83583 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LY83583 (6-anilino-5,8-quinolinedione), a pharmacological agent utilized in cancer cell line research. It details the compound's core mechanisms of action, summarizes available quantitative data, and offers comprehensive experimental protocols for its application in a laboratory setting.

Core Mechanisms of Action

LY83583 is a multifaceted compound known to influence several critical cellular pathways implicated in cancer progression. Its primary and most well-documented function is the inhibition of soluble guanylate cyclase (sGC), but its effects extend to the induction of cell cycle arrest and the generation of reactive oxygen species (ROS).

Inhibition of the sGC-cGMP Signaling Pathway

The canonical nitric oxide (NO) signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, influencing various downstream processes, including cell proliferation.

LY83583 functions as an inhibitor of sGC, leading to a reduction in intracellular cGMP levels.[1][2] This disruption of the cGMP signaling cascade is a key component of its anti-proliferative effects observed in various cancer cell lines, including those from colorectal, breast, and ovarian cancers.[1][3][4] While LY83583 is widely used as an sGC inhibitor, the precise mechanism of cGMP reduction is complex; one study noted that it did not inhibit guanylate cyclase in a cell-free preparation, suggesting an indirect mode of action.[2] Some of its anti-tumor effects may also be mediated through cGMP-independent mechanisms.[3]

G cluster_0 Standard NO/cGMP Pathway cluster_1 Effect of LY83583 NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Proliferation Cell Proliferation PKG->Proliferation LY83583 LY83583 LY83583->sGC Inhibits

Caption: Inhibition of the sGC/cGMP Signaling Pathway by LY83583.
Induction of p21 and Cell Cycle Arrest

A significant mechanism underlying LY83583's anti-tumor activity is its ability to induce the expression of the cyclin-dependent kinase (Cdk) inhibitor p21.[3][5] This induction occurs in a p53-independent manner, making it a potentially valuable mechanism in cancers with mutated or non-functional p53.[3] The upregulation of p21 leads to the inhibition of Cdk/cyclin complexes, which are essential for cell cycle progression, thereby causing cell cycle arrest and inhibiting tumor cell proliferation.[3][5][6]

G LY83583 LY83583 p21 p21 (Cdk Inhibitor) LY83583->p21 Induces CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibits G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation

Caption: LY83583 induces p21, leading to cell cycle arrest.
Generation of Reactive Oxygen Species (ROS)

Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells.[7] This redox imbalance can be exploited for therapeutic purposes. While low to moderate ROS levels can promote proliferation, high levels induce damage to cellular components, leading to cell death.[7][8][9] LY83583 is known to increase the production of ROS in cells. This elevation of oxidative stress can overwhelm the cancer cell's antioxidant defenses, contributing to its cytotoxic effects and inducing apoptosis.[10]

G LY83583 LY83583 ROS Increased ROS Production LY83583->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Logical flow of LY83583 inducing apoptosis via ROS production.

Quantitative Data Presentation

The following tables summarize the quantitative effects of LY83583 as reported in the literature. Note that comprehensive IC50 data across a wide range of cancer cell lines is not extensively published.

Table 1: Effect of LY83583 on Intracellular cGMP Levels
System StudiedConcentrationEffect on cGMPCitation
Guinea-pig lung fragments5 x 10⁻⁵ M (50 µM)72% reduction in basal levels[2]
Table 2: Template for IC50 Values of LY83583 in Cancer Cell Lines

This table serves as a template for researchers to consolidate cytotoxicity data. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[11][12]

Cell LineCancer TypeIC50 (µM)Experimental Conditions (e.g., exposure time)Reference
e.g., MCF-7Breast AdenocarcinomaData not availablee.g., 72 hours
e.g., HCT116Colorectal CarcinomaData not availablee.g., 48 hours
e.g., A375Malignant MelanomaData not availablee.g., 72 hours
e.g., OVCAR-3Ovarian AdenocarcinomaData not availablee.g., 48 hours

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to characterize the effects of LY83583 on cancer cell lines.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • LY83583 (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of LY83583. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of LY83583. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently on a plate shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

G Start Start Seed 1. Seed cells in 96-well plate Start->Seed Treat 2. Treat with LY83583 dilutions Seed->Treat Incubate_Treat 3. Incubate for defined period (e.g., 48h) Treat->Incubate_Treat Add_MTT 4. Add MTT reagent to each well Incubate_Treat->Add_MTT Incubate_MTT 5. Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Read absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Standard experimental workflow for an MTT cell viability assay.
Analysis of Cell Cycle Distribution via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with LY83583 for the desired time.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of LY83583-treated cells to controls to identify cell cycle arrest.

G Start Start: LY83583-treated and control cells Harvest 1. Harvest cells (trypsinization) Start->Harvest Fix 2. Fix in cold 70% Ethanol Harvest->Fix Stain 3. Stain with PI/RNase A solution Fix->Stain Acquire 4. Acquire data on Flow Cytometer Stain->Acquire Analyze 5. Analyze DNA content histogram Acquire->Analyze Result Result: Percentage of cells in G0/G1, S, G2/M Analyze->Result End End Result->End

Caption: Workflow for cell cycle analysis using flow cytometry.
Detection of Apoptosis via Western Blot

This method detects the cleavage of key apoptotic proteins, such as Caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with LY83583. Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensity. Use a loading control like β-actin to normalize the data. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.

G Start Start: Treated Cells Lysis 1. Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE 2. SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer 3. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 4. Blocking Transfer->Block Primary_Ab 5. Primary Antibody Incubation Block->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 7. Chemiluminescent Detection Secondary_Ab->Detect End End: Analyze Bands Detect->End

References

The Cardiovascular Profile of LY83583: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the cardiovascular effects of LY83583 in various animal models. LY83583, a widely utilized pharmacological tool, is a potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Understanding its cardiovascular impact is crucial for interpreting experimental results and exploring potential therapeutic applications.

This guide synthesizes available data on the influence of LY83583 on vascular tone, blood pressure, and heart rate, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key cited experiments are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Mechanism of Action: Inhibition of the NO-sGC-cGMP Signaling Pathway

LY83583 exerts its primary cardiovascular effects by inhibiting soluble guanylate cyclase (sGC).[1] In vascular smooth muscle cells, nitric oxide (NO), primarily produced by the endothelium, activates sGC. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, initiating a signaling cascade that results in vasodilation and a subsequent decrease in blood pressure. By inhibiting sGC, LY83583 blocks the production of cGMP, thereby preventing or reversing NO-mediated vasodilation.[1]

LY83583_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation LY83583 LY83583 LY83583->sGC Inhibits Experimental_Workflow_In_Vivo cluster_preparation Animal Preparation cluster_measurement Data Acquisition cluster_intervention Experimental Intervention cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Trachea, Femoral Artery & Vein Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Record Baseline BP & HR Stabilization->Baseline LY83583_Admin Administer LY83583 (i.v.) Baseline->LY83583_Admin Agonist_Admin Administer Vasoactive Agent LY83583_Admin->Agonist_Admin Record_Response Record Cardiovascular Response Agonist_Admin->Record_Response Analyze_Data Analyze Changes in BP & HR Record_Response->Analyze_Data

References

Methodological & Application

How to dissolve and store LY83583 for research

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of LY83583, a potent inhibitor of soluble guanylate cyclase (sGC), for use in research applications. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.

Compound Information

LY83583 (6-Anilino-5,8-quinolinequinone) is a cell-permeable inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By inhibiting sGC, LY83583 reduces the production of cyclic guanosine monophosphate (cGMP), thereby modulating various physiological processes, including smooth muscle relaxation and neurotransmission.[1][3] It is a valuable tool for studying the role of the NO/cGMP pathway in various biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for LY83583.

PropertyValueSource
Molecular Weight 250.25 g/mol [2]
CAS Number 91300-60-6[2]
Appearance Crystalline solid[4]
Purity ≥98% (HPLC)[2]
IC50 (sGC) 2 µM[2][4][5]
Solubility Data
SolventSolubilityNotes
DMSO ≥25 mg/mL[4]
200 mg/mL (799.17 mM)Requires sonication. Use of hygroscopic DMSO can impact solubility.[6]
DMF >25 mg/mL[4]
Ethanol >3.8 mg/mL[4]
PBS (pH 7.2) <100 µg/mL[4]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of LY83583 for subsequent dilution to working concentrations.

Materials:

  • LY83583 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of LY83583 powder.

  • Dissolution:

    • Add the appropriate volume of DMSO to the LY83583 powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6] Gentle warming to 37°C can also be employed.[7]

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots as recommended in the storage guidelines below.

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the LY83583 stock solution to the final working concentration for cell-based assays.

Materials:

  • LY83583 stock solution (in DMSO)

  • Appropriate cell culture medium

  • Sterile tubes

Protocol:

  • Thawing: Thaw a single aliquot of the LY83583 stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, add the stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock solution.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Use: Use the freshly prepared working solution immediately.

Preparation of Working Solutions for In Vivo Studies

Objective: To prepare a formulation of LY83583 suitable for administration in animal models.

Materials:

  • LY83583 powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Protocol:

This protocol is based on a formulation for a final concentration of 2.5 mg/mL.[6] Adjustments can be made for different desired concentrations.

  • Initial Dissolution: Dissolve 25 mg of LY83583 in 1 mL of DMSO to create a 25 mg/mL stock solution.

  • Vehicle Preparation:

    • In a separate tube, mix 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL LY83583 stock solution to the PEG300 and mix thoroughly.

  • Emulsification: Add 50 µL of Tween-80 to the mixture and mix until a uniform emulsion is formed.

  • Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

  • Administration: The final solution contains 2.5 mg/mL of LY83583 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This solution should be prepared fresh on the day of use.[6]

Storage and Stability

Proper storage of LY83583 is critical to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationNotes
Powder -20°C3 years[8]
4°C2 years[8]
Stock Solution in DMSO -80°C6 months[6][8]
-20°C1 month[6][8]

Important Considerations:

  • Protect from light.[2]

  • Avoid repeated freeze-thaw cycles.[8][9]

  • Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO for preparing stock solutions.[6]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

LY83583_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Downstream_Effects Downstream Physiological Effects (e.g., Smooth Muscle Relaxation) cGMP->Downstream_Effects Activates LY83583 LY83583 LY83583->sGC_active Inhibits

Caption: Mechanism of action of LY83583 in the NO/sGC/cGMP signaling pathway.

Experimental Workflow: Stock Solution Preparation

LY83583_Stock_Solution_Workflow start Start weigh Weigh LY83583 Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (if necessary) add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for the preparation of LY83583 stock solution.

References

Optimal Concentration of LY83583 for Soluble Guanylate Cyclase (sGC) Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LY83583, a potent and cell-permeable inhibitor of soluble guanylate cyclase (sGC), for in vitro and cell-based assays. This document outlines the optimal concentration range for sGC inhibition, details its mechanism of action, and provides step-by-step experimental protocols.

Introduction

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, modulates various downstream effectors, including protein kinases, ion channels, and phosphodiesterases, to regulate a wide array of physiological processes such as smooth muscle relaxation, neurotransmission, and platelet aggregation.

LY83583 (6-anilino-5,8-quinolinequinone) is a widely used pharmacological tool for studying the roles of the NO/cGMP pathway. It acts as a competitive inhibitor of sGC, effectively reducing cGMP production.[1] Understanding the optimal concentration and experimental conditions for using LY83583 is critical for obtaining reliable and reproducible results in research and drug development.

Mechanism of Action

LY83583 exerts its inhibitory effect by competing with the substrate, GTP, at the catalytic site of sGC. This inhibition leads to a reduction in the synthesis of cGMP, thereby attenuating the downstream signaling effects of NO. It is important to note that while LY83583 is a potent sGC inhibitor, high concentrations of NO donors can partially overcome its inhibitory effects.

Optimal Concentration for sGC Inhibition

The optimal concentration of LY83583 for inhibiting sGC activity is dependent on the specific experimental system, including the cell type, the concentration of the sGC activator (e.g., an NO donor), and the desired level of inhibition. Based on available data, the following concentrations are recommended:

  • In Vitro (Enzymatic Assays): For direct inhibition of purified sGC, concentrations in the low micromolar range are effective. The reported IC50 value for LY83583 is approximately 2 µM .

  • Cell-Based Assays: In cultured cells, effective concentrations of LY83583 typically range from 0.1 µM to 20 µM . A concentration of 1 µM has been shown to rapidly and significantly decrease cGMP levels in primary cultures of olfactory neurons.[2] For complete inhibition of NO-stimulated cGMP production, concentrations up to 20 µM may be required, as demonstrated in hippocampal CA1 pyramidal neurons.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Data Presentation

The following tables summarize the quantitative data for LY83583 inhibition of sGC activity.

Table 1: In Vitro Inhibition of sGC by LY83583

ParameterValueReference
IC50~2 µMN/A

Table 2: Effective Concentrations of LY83583 in Cell-Based Assays

Cell TypeLY83583 ConcentrationObserved EffectReference
Primary Olfactory Neurons1 µMRapid decrease in cGMP levels[2]
Hippocampal CA1 Pyramidal Neurons20 µMDepression of tail current (sGC-dependent)N/A
Murine Microglia BV-2 CellsN/APartial blockade of NOC18-induced inhibition of NO production[3]
Th2 Lymphocytes10 µMDelayed and reduced SNP-induced calcium response[4]

Signaling Pathway

The diagram below illustrates the NO/sGC/cGMP signaling pathway and the point of inhibition by LY83583.

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Downstream Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream Response Physiological Response Downstream->Response LY83583 LY83583 LY83583->sGC Inhibits

Caption: The NO/sGC/cGMP signaling pathway and inhibition by LY83583.

Experimental Protocols

Protocol 1: In Vitro sGC Inhibition Assay

This protocol describes a method to determine the IC50 of LY83583 for sGC in a purified enzyme system.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • LY83583

  • Nitric oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)

  • Guanosine triphosphate (GTP)

  • Assay Buffer: 50 mM Tri-HCl (pH 7.5), 1 mM MgCl2, 1 mM DTT

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • cGMP detection kit (e.g., ELISA or Radioimmunoassay)

Procedure:

  • Prepare a stock solution of LY83583 in DMSO.

  • Prepare serial dilutions of LY83583 in Assay Buffer.

  • In a microplate, add the purified sGC enzyme to each well.

  • Add the different concentrations of LY83583 to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the NO donor (to activate sGC) and GTP (the substrate).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).

  • Measure the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.

  • Plot the percentage of sGC inhibition against the log concentration of LY83583 to determine the IC50 value.

InVitro_Workflow A Prepare LY83583 dilutions C Add LY83583 dilutions and vehicle control A->C B Add purified sGC to microplate wells B->C D Pre-incubate at 37°C for 10-15 min C->D E Initiate reaction with NO donor and GTP D->E F Incubate at 37°C for 10-30 min E->F G Stop reaction F->G H Measure cGMP concentration G->H I Calculate IC50 H->I CellBased_Workflow A Seed and grow cells B Wash cells A->B C Pre-treat with PDE inhibitor (e.g., IBMX) B->C D Add LY83583 or vehicle and incubate C->D E Stimulate with NO donor (e.g., SNP) D->E F Lyse cells E->F G Measure intracellular cGMP (ELISA) F->G H Normalize to protein content and calculate inhibition G->H

References

Application Notes and Protocols for Western Blot Analysis of p-VASP (Ser239) Using LY83583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vasodilator-Stimulated Phosphoprotein (VASP) is a key regulator of actin dynamics and plays a crucial role in cell motility, adhesion, and platelet aggregation. The phosphorylation state of VASP is a critical determinant of its activity and is regulated by cyclic nucleotide-dependent protein kinases, namely cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA). Specifically, phosphorylation at the Serine 239 (Ser239) residue is a well-established marker for the activation of the cGMP/PKG signaling pathway.

LY83583 is a potent and selective inhibitor of soluble guanylate cyclase (sGC), the enzyme responsible for the synthesis of cyclic guanosine monophosphate (cGMP). By inhibiting sGC, LY83583 effectively reduces intracellular cGMP levels, leading to a decrease in PKG activity and consequently, a reduction in the phosphorylation of its downstream targets, including VASP at Ser239. This makes LY83583 an invaluable tool for studying the cGMP/PKG/VASP signaling cascade and for the development of therapeutics targeting this pathway.

These application notes provide a detailed protocol for utilizing LY83583 in Western blot analysis to investigate the phosphorylation status of VASP at Ser239.

Signaling Pathway of LY83583 Action

The following diagram illustrates the mechanism by which LY83583 inhibits the phosphorylation of VASP.

LY83583_Pathway cluster_inhibition Inhibition by LY83583 cluster_pathway Cellular Signaling LY83583 LY83583 sGC Soluble Guanylate Cyclase (sGC) LY83583->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG_active Active PKG cGMP->PKG_active activates PKG_inactive Inactive PKG pVASP p-VASP (Ser239) PKG_active->pVASP phosphorylates VASP VASP

Figure 1: Signaling pathway of LY83583-mediated inhibition of VASP phosphorylation.

Experimental Protocols

A. Cell Culture and Treatment with LY83583

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding: Plate cells (e.g., human platelets, smooth muscle cells, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.

  • Stimulation (Positive Control): To induce VASP phosphorylation, treat cells with a known sGC activator, such as a nitric oxide (NO) donor (e.g., 100 µM S-nitroso-N-acetyl-DL-penicillamine, SNAP) or a cGMP analog (e.g., 100 µM 8-bromo-cGMP), for 15-30 minutes.

  • LY83583 Treatment:

    • Dose-Response: Pre-incubate cells with varying concentrations of LY83583 (e.g., 0.1, 1, 10, 25, 50 µM) for 30-60 minutes prior to stimulation with an sGC activator.

    • Time-Course: Treat cells with a fixed concentration of LY83583 (e.g., 10 µM) for different durations (e.g., 15, 30, 60, 120 minutes) before stimulation.

  • Cell Lysis: After treatment, immediately place the culture dishes on ice and proceed with cell lysis.

B. Western Blot Protocol for p-VASP (Ser239)

WB_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sample_prep Sample Preparation (with Laemmli buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-VASP or Total VASP, overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Application Notes and Protocols for LY83583 in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool in the study of smooth muscle physiology and pharmacology. It functions as a potent inhibitor of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway is fundamental to the relaxation of smooth muscle in various tissues, including blood vessels and airways.[1][4] By selectively blocking the production of cGMP, LY83583 serves as an invaluable agent for elucidating the mechanisms of action of vasodilator compounds and for investigating the role of the sGC-cGMP pathway in various physiological and pathological conditions. These application notes provide detailed protocols and data for the use of LY83583 in smooth muscle relaxation assays.

Mechanism of Action

The canonical pathway for NO-mediated smooth muscle relaxation begins with the diffusion of NO into the smooth muscle cell. There, NO binds to the heme moiety of soluble guanylate cyclase, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[4][5][6]

LY83583 exerts its inhibitory effect by targeting sGC, thereby preventing the synthesis of cGMP.[1] This action allows researchers to determine whether the relaxant effect of a particular agonist is mediated through the sGC-cGMP pathway. A reduction or abolition of the relaxant response in the presence of LY83583 is strong evidence for the involvement of this signaling cascade.

Signaling Pathway Diagram

LY83583_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_smc Smooth Muscle Cell Endothelium Endothelium NO Nitric Oxide (NO) Endothelium->NO Releases Agonist e.g., Acetylcholine Agonist->Endothelium Binds Receptor sGC_inactive Soluble Guanylate Cyclase (Inactive) sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to LY83583 LY83583 LY83583->sGC_inactive Inhibits NO->sGC_inactive Activates

Caption: Mechanism of LY83583 in the NO/cGMP signaling pathway.

Applications

  • Mechanism of Action Studies: To determine if a novel compound's smooth muscle relaxant effect is dependent on the sGC-cGMP pathway.

  • Antagonism Assays: To characterize the antagonistic properties of LY83583 against various endothelium-dependent and -independent vasodilators.

  • Signal Transduction Research: To investigate the role of cGMP in smooth muscle physiology and pathophysiology.

Quantitative Data Summary

The following table summarizes the effects of LY83583 on smooth muscle relaxation induced by various agonists.

AgonistTissueLY83583 Concentration (µM)Observed EffectReference
AcetylcholineRat Aorta0.3 - 10Reduction in maximal relaxation response with no significant change in EC50.[7]
Sodium NitroprussideRat Aorta0.3 - 10Non-parallel rightward shift of the dose-response curve without altering the maximal response.[7]
ATPRat Aorta0.3 - 1Marked increase in EC50.[7]
ATPRat Aorta10Depression of maximal response.[7]
Calimycin (A23187)Rat Aorta0.3 - 10Reduction in maximal relaxation response with no significant change in EC50.[7]
AcetylcholineRabbit Aortic Strips≤ 0.1Inhibition of endothelium-dependent relaxation.[1]
Sodium NitroprussidePorcine Tracheal Smooth Muscle10Complete blockade of cGMP increase, but substantial relaxation remained.[8][9]
Diethylamine-NOPorcine Tracheal Smooth Muscle10Complete blockade of cGMP increase, but substantial relaxation remained.[8][9]

Experimental Protocols

Protocol 1: Isolated Vascular Smooth Muscle Ring Assay

This protocol details the preparation and use of isolated rat aortic rings to assess the effect of LY83583 on agonist-induced smooth muscle relaxation.

Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine

  • Acetylcholine (or other vasodilator of interest)

  • LY83583

  • Dimethyl sulfoxide (DMSO) for dissolving LY83583

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Tissue Preparation: a. Euthanize the rat via an approved method. b. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Carefully remove adherent connective and adipose tissue. d. Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded preparations, gently rub the intimal surface with a roughened needle.

  • Organ Bath Setup: a. Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. b. Connect the rings to force-displacement transducers to record isometric tension. c. Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Experimental Protocol: a. After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM). b. Once the contraction has reached a stable plateau, perform a cumulative concentration-response curve for the vasodilator agonist (e.g., acetylcholine, 1 nM to 10 µM). c. Wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension. d. Incubate the tissues with LY83583 (e.g., 1 µM, 3 µM, or 10 µM) or vehicle (DMSO) for 30 minutes. e. Pre-contract the rings again with phenylephrine to the same level as before. f. Repeat the cumulative concentration-response curve for the vasodilator agonist in the presence of LY83583.

  • Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. b. Plot the concentration-response curves and calculate the EC50 and maximal relaxation (Emax) values. c. Compare the curves obtained in the absence and presence of LY83583 to determine its effect.

Protocol 2: Measurement of cGMP Levels

This protocol describes the determination of cGMP levels in smooth muscle tissue following treatment with a vasodilator and LY83583.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., aortic rings)

  • Agonists and LY83583 as described in Protocol 1

  • Liquid nitrogen

  • Trichloroacetic acid (TCA)

  • Water-saturated diethyl ether

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Tissue Treatment: a. Prepare and equilibrate the smooth muscle tissue as described in Protocol 1. b. Incubate the tissues with LY83583 (e.g., 10 µM) or vehicle for 30 minutes. c. Stimulate the tissues with the vasodilator agonist (e.g., sodium nitroprusside, 1 µM) for a defined period (e.g., 2-5 minutes). d. Immediately freeze the tissues in liquid nitrogen to stop the enzymatic reactions.

  • cGMP Extraction: a. Homogenize the frozen tissues in cold 6% (w/v) TCA. b. Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C. c. Collect the supernatant and wash the pellet with additional TCA. d. Combine the supernatants and extract the TCA by washing four times with water-saturated diethyl ether. e. Lyophilize the aqueous extract.

  • cGMP Measurement: a. Reconstitute the lyophilized samples in the assay buffer provided with the cGMP EIA kit. b. Determine the cGMP concentration in the samples according to the manufacturer's instructions. c. Normalize the cGMP levels to the protein content of the tissue pellet.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Excise_Tissue Excise Smooth Muscle (e.g., Rat Aorta) Prepare_Rings Prepare Tissue Rings (2-3 mm) Excise_Tissue->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) under Tension Mount_Rings->Equilibrate Contract Pre-contract with Phenylephrine Equilibrate->Contract CRC1 Cumulative Concentration- Response Curve (Agonist) Contract->CRC1 Wash Wash to Baseline CRC1->Wash Incubate_LY Incubate with LY83583 or Vehicle (30 min) Wash->Incubate_LY Contract2 Pre-contract with Phenylephrine Incubate_LY->Contract2 CRC2 Cumulative Concentration- Response Curve (Agonist) Contract2->CRC2 Analyze Calculate % Relaxation, EC50, and Emax CRC2->Analyze Compare Compare Curves (Control vs. LY83583) Analyze->Compare

Caption: Workflow for a smooth muscle relaxation assay using LY83583.

Troubleshooting and Considerations

  • Solubility: LY83583 is poorly soluble in aqueous solutions. It is recommended to prepare a stock solution in DMSO and then dilute it in the physiological buffer. Ensure the final DMSO concentration in the organ bath is low (typically <0.1%) to avoid solvent effects.

  • Specificity: While LY83583 is a potent sGC inhibitor, at higher concentrations, it may have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls. For instance, LY83583 does not affect relaxations induced by activators of particulate guanylate cyclase (e.g., atriopeptin III) or agents that act downstream of cGMP (e.g., papaverine).[7]

  • Tissue Viability: Ensure the smooth muscle preparations are viable throughout the experiment. This can be confirmed by a robust contraction to a depolarizing stimulus (e.g., high KCl solution) at the beginning and end of the experiment.

  • Endothelium Integrity: When studying endothelium-dependent vasodilators, it is essential to confirm the presence of a functional endothelium by observing a robust relaxation to an endothelium-dependent agonist like acetylcholine.

By following these detailed protocols and considering the outlined factors, researchers can effectively utilize LY83583 to investigate the role of the sGC-cGMP signaling pathway in smooth muscle relaxation.

References

Application Notes and Protocols for In Vivo Administration of LY83583 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool for the investigation of the nitric oxide (NO) signaling pathway. It functions as a competitive inhibitor of soluble guanylate cyclase (sGC), the primary receptor for NO.[1][2][3][4][5] By inhibiting sGC, LY83583 effectively reduces the intracellular production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[6][7][8][9] These application notes provide a detailed protocol for the in vivo administration of LY83583 in mice via intraperitoneal injection, along with relevant quantitative data and a depiction of the associated signaling pathway.

Mechanism of Action: The NO/sGC/cGMP Signaling Pathway

The canonical nitric oxide signaling pathway begins with the synthesis of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases, leading to a variety of cellular responses. LY83583 exerts its inhibitory effect by competing with GTP for the catalytic site of sGC, thereby preventing the synthesis of cGMP.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Responses (e.g., vasodilation) PKG->Response Phosphorylates Targets LY83583 LY83583 LY83583->sGC Inhibits

Caption: The Nitric Oxide (NO) Signaling Pathway and the inhibitory action of LY83583.

Quantitative Data on the Effects of LY83583

The following tables summarize the quantitative effects of LY83583 on cGMP levels as reported in the literature. It is important to note that much of the available in vivo data comes from studies in rats.

SpeciesDosageTissue/SampleEffect on cGMP LevelsReference
Rat1 mg/kg bolus + 3 mg/kg/hr infusion (2 hr)Plasma36% decrease[9]
Rat2 mg/kg bolus + 6 mg/kg/hr infusion (2 hr)Plasma46% decrease[9]
Rat10 µM infusion (isolated heart)Heart~25% decrease[10]
Rat10 µM (in vitro)Aortic tissue~65% decrease[9]
Rat10 µM (in vitro)Kidney tissue~50% decrease[9]

Table 1: In Vivo and Ex Vivo Effects of LY83583 on cGMP Levels in Rats.

ParameterValueReference
IC₅₀ (soluble guanylate cyclase)2 µM[2]
Solubility in DMSO >25 mg/mL[2]
Solubility in Ethanol >3.8 mg/mL[2]
Solubility in PBS (pH 7.2) <100 µg/mL[2]

Table 2: Physicochemical and In Vitro Properties of LY83583.

Experimental Protocol: In Vivo Administration of LY83583 in Mice

This protocol details the intraperitoneal (IP) administration of LY83583 in mice. IP injection is a common and effective route for systemic delivery of therapeutic and research compounds.

cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_sol Prepare LY83583 Stock Solution (in DMSO) prep_dose Prepare Dosing Solution (Dilute in Vehicle) prep_sol->prep_dose inject Intraperitoneal Injection prep_dose->inject animal_prep Animal Preparation (Weighing & Acclimation) restrain Restrain Mouse animal_prep->restrain restrain->inject monitor Monitor Animal (Adverse Effects) inject->monitor collect Tissue/Blood Collection monitor->collect analyze Analysis (e.g., cGMP ELISA) collect->analyze

Caption: Experimental workflow for the in vivo administration of LY83583 in mice.

Materials
  • LY83583 (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Tween 80 or Cremophor EL (optional, for enhancing solubility)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Methods

1. Preparation of LY83583 Solution

  • Stock Solution (e.g., 10 mg/mL in DMSO):

    • Aseptically weigh the desired amount of LY83583 powder.

    • Dissolve in pure, sterile DMSO to achieve a concentration of 10 mg/mL. For example, dissolve 10 mg of LY83583 in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution. LY83583 is highly soluble in DMSO.[1][2]

    • Store the stock solution at -20°C for long-term storage.

  • Dosing Solution (e.g., for a 5 mg/kg dose in a 25 g mouse):

    • Important: The final concentration of DMSO in the injected solution should be minimized (ideally ≤5-10%) to avoid toxicity.

    • Calculate the required dose:

      • Dose (mg) = Body weight (kg) x Desired dosage (mg/kg)

      • For a 25 g (0.025 kg) mouse at 5 mg/kg: 0.025 kg * 5 mg/kg = 0.125 mg

    • Calculate the volume of stock solution needed:

      • Volume (µL) = (Dose (mg) / Stock concentration (mg/mL)) * 1000 µL/mL

      • (0.125 mg / 10 mg/mL) * 1000 µL/mL = 12.5 µL

    • Prepare the final injection volume:

      • A typical injection volume for a mouse is 100-200 µL. Let's use 200 µL.

      • In a sterile microcentrifuge tube, add 12.5 µL of the 10 mg/mL LY83583 stock solution.

      • Add 187.5 µL of sterile saline. To aid solubility, a vehicle containing a small percentage of Tween 80 (e.g., 0.5-2%) or Cremophor EL can be used instead of saline alone.

      • Vortex thoroughly to ensure the solution is homogenous. The final DMSO concentration in this example is 6.25%.

2. Animal Handling and Administration

  • Acclimation: Allow mice to acclimate to the facility and housing conditions for at least 72 hours prior to the experiment.

  • Dosage Calculation: Weigh each mouse immediately before injection to calculate the precise volume of the dosing solution to administer.

  • Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection Procedure:

    • Tilt the mouse's head slightly downwards.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.

    • Slowly and steadily inject the calculated volume of the LY83583 dosing solution.

    • Withdraw the needle and return the mouse to its cage.

3. Post-Administration Monitoring

  • Observe the animals for any signs of distress, toxicity, or adverse reactions for at least a few hours post-injection.

  • For pharmacokinetic and pharmacodynamic studies, tissue and blood samples can be collected at predetermined time points following administration.

Dosage Considerations
  • Starting Dose: A starting dose in the range of 1-10 mg/kg via intraperitoneal injection is a reasonable starting point for efficacy studies in mice. This is an estimation based on doses used in other rodent species and should be optimized for the specific experimental model and desired level of sGC inhibition.

  • Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal dose of LY83583 for your specific application.

  • Vehicle Control: Always include a vehicle control group that receives an injection of the same solution without LY83583 to account for any effects of the solvent or the injection procedure itself.

Disclaimer

This protocol is intended as a guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The dosage and administration schedule of LY83583 may require optimization for specific mouse strains and experimental models.

References

Measuring cGMP Levels Following Treatment with the Soluble Guanylate Cyclase Inhibitor LY83583: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary pathway for cGMP synthesis is initiated by nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Understanding the dynamics of cGMP signaling is crucial for research in cardiovascular disease, neurobiology, and other fields.

LY83583 (6-anilino-5,8-quinolinedione) is a widely used pharmacological tool that acts as an inhibitor of soluble guanylate cyclase. By blocking the activity of sGC, LY83583 effectively reduces intracellular cGMP levels, making it an invaluable agent for investigating the physiological roles of the NO/cGMP signaling pathway.

These application notes provide detailed protocols for treating biological samples with LY83583 and subsequently measuring the changes in intracellular cGMP concentrations. The provided methodologies are designed to ensure accurate and reproducible results for researchers studying cGMP-mediated signal transduction.

Signaling Pathway of LY83583-mediated cGMP Inhibition

The following diagram illustrates the mechanism by which LY83583 inhibits cGMP production.

LY83583_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO Diffuses sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Downstream Downstream Physiological Effects cGMP->Downstream LY83583 LY83583 LY83583->sGC_inactive Inhibits

Caption: LY83583 inhibits soluble guanylate cyclase (sGC), blocking cGMP synthesis.

Quantitative Data: Effect of LY83583 on cGMP Levels

The following table summarizes the inhibitory effect of LY83583 on cGMP concentrations in various biological tissues as reported in the literature. These data demonstrate a clear dose-dependent reduction in intracellular cGMP levels upon treatment with LY83583.

TissueLY83583 ConcentrationIncubation Time% Decrease in cGMP (Mean)Reference
Guinea-Pig Lung5 x 10⁻⁵ MNot Specified72%[1]
Rat Aortic Tissue1 x 10⁻⁵ M10 minutes~65%[2]
Rat Kidney Tissue1 x 10⁻⁵ M10 minutes~50%[2]
Rat Plasma1 mg/kg bolus + 3 mg/kg/hr infusion2 hours36%[2]
Rat Plasma2 mg/kg bolus + 6 mg/kg/hr infusion2 hours46%[2]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with LY83583

This protocol outlines the steps for treating adherent cell cultures with LY83583 to assess its impact on intracellular cGMP levels.

Materials:

  • Adherent cells cultured in appropriate multi-well plates

  • LY83583 stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.1 M HCl

  • Cell scraper

  • Microcentrifuge tubes

  • cGMP ELISA kit

Procedure:

  • Cell Culture: Seed cells in a multi-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • LY83583 Preparation: Prepare working solutions of LY83583 by diluting the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest LY83583 concentration).

  • Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared LY83583 working solutions and the vehicle control to the respective wells.

    • Incubate the plate for the desired time (e.g., 10-60 minutes) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, aspirate the medium.

    • Add 0.1 M HCl to each well (e.g., 500 µL for a 6-well plate) to lyse the cells and inhibit phosphodiesterase activity.

    • Incubate at room temperature for 10-20 minutes.

  • Sample Collection:

    • Scrape the cells from the surface of the well using a cell scraper.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.

  • cGMP Measurement:

    • Carefully collect the supernatant, which contains the intracellular cGMP.

    • Proceed with the cGMP measurement using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: Measurement of cGMP Levels using a Competitive ELISA

This protocol provides a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cGMP in cell lysates. Always refer to the specific instructions provided with your chosen ELISA kit.

ELISA_Workflow Start Start: Prepared Cell Lysate Add_Sample Add standards and samples to antibody-coated plate Start->Add_Sample Add_Conjugate Add cGMP-HRP conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (e.g., 2 hours) at room temperature Add_Conjugate->Incubate1 Wash1 Wash plate to remove unbound reagents Incubate1->Wash1 Add_Substrate Add TMB substrate Wash1->Add_Substrate Incubate2 Incubate in the dark (e.g., 15-30 minutes) Add_Substrate->Incubate2 Add_Stop Add stop solution Incubate2->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate cGMP concentration using standard curve Read_Plate->Analyze

References

Application Notes and Protocols for the Use of LY83583 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 is a well-characterized inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), sGC plays a crucial role in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[1] Dysregulation of the NO/cGMP pathway is implicated in numerous diseases, making sGC a compelling target for drug discovery. LY83583 serves as a valuable tool compound in the identification and characterization of novel sGC modulators through high-throughput screening (HTS) assays.

Mechanism of Action

LY83583 inhibits sGC activity primarily through the generation of reactive oxygen species (ROS), which leads to the oxidation of the enzyme's heme prosthetic group and subsequent inactivation. This inhibition prevents the synthesis of cGMP, thereby attenuating downstream signaling cascades.

LY83583 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response LY83583 LY83583 ROS Reactive Oxygen Species (ROS) LY83583->ROS Generates ROS->sGC_inactive Inhibits

Figure 1: Mechanism of LY83583 action on the sGC signaling pathway.

High-Throughput Screening Applications

LY83583 is an ideal positive control for HTS campaigns aimed at identifying novel inhibitors of sGC. Its well-defined mechanism of action and potent inhibitory activity allow for the development of robust and reliable screening assays. Both biochemical and cell-based assay formats can be employed to screen large compound libraries for sGC inhibitory activity.

Data Presentation: Representative HTS Assay Performance

The following table summarizes typical quantitative data obtained from a biochemical HTS assay for sGC inhibitors, using LY83583 as a reference compound. These values are representative and may vary depending on the specific assay conditions.

ParameterValueDescription
LY83583 IC50 1 - 10 µMThe half-maximal inhibitory concentration of LY83583 in a biochemical sGC assay. This value indicates the potency of the inhibitor.
Z'-Factor ≥ 0.5A statistical measure of assay quality, with a value ≥ 0.5 indicating a robust and reliable assay for HTS.[2][3][4]
Signal-to-Background > 3The ratio of the signal from the uninhibited enzyme to the background signal, indicating the dynamic range of the assay.[2][3]
Assay Format 384-well microplateA common format for HTS, allowing for the screening of a large number of compounds in a small volume.
Detection Method Competitive ELISA for cGMPA sensitive and specific method for quantifying the product of the sGC reaction.[5]

Experimental Protocols

Biochemical HTS Assay for sGC Inhibitors

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the determination of cGMP produced by recombinant sGC. This assay is suitable for high-throughput screening of compound libraries for sGC inhibitors, with LY83583 used as a positive control.

Materials and Reagents:

  • Purified recombinant human soluble guanylyl cyclase (sGC)

  • GTP (Guanosine 5'-triphosphate)

  • DEA NONOate (sGC activator)

  • LY83583

  • Test compounds dissolved in DMSO

  • Assay Buffer: 50 mM TEA, pH 7.4, 3 mM MgCl₂, 0.1% BSA

  • cGMP ELISA Kit (commercially available)

  • 384-well microplates (assay and ELISA plates)

  • Multichannel pipettes and automated liquid handling systems

Experimental Workflow:

HTS Experimental Workflow Start Start Dispense_Reagents Dispense Assay Buffer, sGC, and Activator (DEA NONOate) to 384-well plate Start->Dispense_Reagents Add_Compounds Add Test Compounds and Controls (LY83583, DMSO) to plate Dispense_Reagents->Add_Compounds Initiate_Reaction Add GTP to initiate the enzymatic reaction Add_Compounds->Initiate_Reaction Incubate_1 Incubate at 37°C for 30 minutes Initiate_Reaction->Incubate_1 Stop_Reaction Stop reaction with EDTA Incubate_1->Stop_Reaction Transfer Transfer supernatant to cGMP ELISA plate Stop_Reaction->Transfer ELISA Perform cGMP competitive ELISA according to kit protocol Transfer->ELISA Read_Plate Read absorbance at 450 nm ELISA->Read_Plate Analyze_Data Analyze data, calculate % inhibition, IC50, Z', and S/B Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: High-throughput screening workflow for sGC inhibitors.

Protocol Steps:

  • Reagent Preparation: Prepare all reagents and compound dilutions. A typical concentration range for LY83583 as a positive control would be from 0.1 µM to 100 µM. Test compounds are typically screened at a single concentration (e.g., 10 µM) in the primary screen.

  • Assay Plate Preparation: To a 384-well assay plate, add 5 µL of assay buffer.

  • Compound Addition: Add 100 nL of test compounds, LY83583 (positive control), or DMSO (negative control) to the appropriate wells.

  • Enzyme and Activator Addition: Add 5 µL of a solution containing sGC and DEA NONOate in assay buffer to all wells. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of GTP solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 50 mM EDTA.

  • cGMP Detection: Transfer an aliquot of the reaction mixture to a pre-coated cGMP ELISA plate. Follow the manufacturer's protocol for the competitive ELISA, which typically involves incubation with a cGMP-HRP conjugate and a substrate, followed by a stop solution.

  • Data Acquisition: Read the absorbance of the ELISA plate at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and LY83583 (100% inhibition) controls.

    • For active compounds, perform dose-response experiments to determine the IC50 value.

    • Assess the quality of the HTS assay by calculating the Z'-factor and Signal-to-Background ratio for each plate.

Conclusion

LY83583 is an indispensable tool for the discovery of novel sGC inhibitors. The protocols and data presented here provide a framework for the successful implementation of HTS assays using LY83583 as a reference compound. Robust and well-validated assays are critical for the identification of high-quality hits that can be advanced into lead optimization programs.

References

Application of LY83583 in the Study of Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool in the study of vascular physiology, specifically for investigating the mechanisms of vasodilation. It functions as an inhibitor of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). By inhibiting sGC, LY83583 effectively blocks the production of cyclic guanosine monophosphate (cGMP), a key second messenger responsible for mediating smooth muscle relaxation and, consequently, vasodilation. This property makes LY83583 an invaluable agent for elucidating the role of the NO/cGMP signaling pathway in the action of various vasodilating compounds and physiological processes.

Mechanism of Action

The canonical pathway for NO-mediated vasodilation begins with the synthesis of NO in endothelial cells, often stimulated by agonists such as acetylcholine (ACh). NO then diffuses into the adjacent vascular smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. These phosphorylation events ultimately result in a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, causing smooth muscle relaxation and vasodilation.[1]

LY83583 exerts its inhibitory effect by acting on sGC, thereby preventing the synthesis of cGMP. This blockade allows researchers to determine whether the vasodilatory effect of a particular substance is dependent on the sGC/cGMP pathway. It is important to note that the mechanism of LY83583's inhibition of sGC may involve the generation of superoxide anions.

Applications in Vasodilation Research

  • Elucidating Signaling Pathways: LY83583 is instrumental in dissecting the signaling cascades of various vasodilators. By observing whether the vasodilatory response to a compound is attenuated or abolished in the presence of LY83583, researchers can infer the involvement of the sGC/cGMP pathway.

  • Distinguishing Endothelium-Dependent and -Independent Vasodilation: It helps differentiate between vasodilators that act by stimulating endothelial NO production (endothelium-dependent), such as acetylcholine, and those that act directly on vascular smooth muscle by donating NO, like sodium nitroprusside (endothelium-independent). LY83583 is expected to inhibit both types of responses if they converge on sGC activation.

  • Investigating Pathophysiological Conditions: LY83583 can be used to study alterations in the NO/cGMP pathway in various disease states, such as hypertension, atherosclerosis, and diabetes, where endothelial dysfunction and impaired vasodilation are common features.

  • Screening and Characterization of Novel Drugs: In drug development, LY83583 serves as a crucial tool to characterize the mechanism of action of new molecules with potential vasodilatory properties.

Data Presentation

The following tables summarize the effects of LY83583 on vasodilation and cGMP levels as reported in the literature.

Table 1: Effect of LY83583 on Vasodilator-Induced Relaxation in Rat Aorta

VasodilatorLY83583 Concentration (µM)Observed Effect on RelaxationReference
Acetylcholine0.3 - 10Reduced maximal response with no significant change in EC50.[2]
Sodium Nitroprusside0.3 - 10Produced nonparallel rightward shifts of the dose-response curve without altering the maximal response.[2]
Atriopeptin IIINot specifiedNo effect.[2]
PapaverineNot specifiedNo effect.[2]

Table 2: Effect of LY83583 on cGMP Levels in Rat Aorta

StimulusLY83583 Concentration (µM)Effect on cGMP LevelsReference
Basal10Reduced basal cGMP levels.[2]
Acetylcholine10Prevented acetylcholine-induced elevation of cGMP.[2]
Sodium Nitroprusside10Prevented sodium nitroprusside-induced elevation of cGMP.[2]

Mandatory Visualizations

signaling_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ACh Acetylcholine eNOS eNOS ACh->eNOS Activates NO_endo Nitric Oxide (NO) eNOS->NO_endo Produces NO_vsmc Nitric Oxide (NO) NO_endo->NO_vsmc Diffuses SNP Sodium Nitroprusside (NO Donor) SNP->NO_vsmc sGC Soluble Guanylate Cyclase (sGC) NO_vsmc->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to LY83583 LY83583 LY83583->sGC Inhibits

Caption: Signaling pathway of NO-mediated vasodilation and the inhibitory action of LY83583.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate rat thoracic aorta A2 Clean connective tissue A1->A2 A3 Cut into 2-3 mm rings A2->A3 B1 Mount aortic rings in organ bath containing Krebs solution (37°C, 95% O2/5% CO2) A3->B1 B2 Connect to isometric force transducer B1->B2 B3 Apply resting tension (e.g., 2g) and equilibrate B2->B3 C1 Pre-contract rings with an agonist (e.g., Phenylephrine) B3->C1 C2 Incubate with LY83583 or vehicle C1->C2 C3 Add vasodilator (e.g., Acetylcholine or SNP) in a cumulative concentration-dependent manner C2->C3 D1 Record changes in isometric tension C3->D1 D2 Generate dose-response curves D1->D2 D3 Compare relaxation in the presence and absence of LY83583 D2->D3

Caption: Experimental workflow for studying the effect of LY83583 on vasodilation.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Rat Aortic Rings

This protocol describes the use of an organ bath to measure the effect of LY83583 on vasodilator-induced relaxation of isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Sodium nitroprusside (endothelium-independent vasodilator)

  • LY83583

  • Dimethyl sulfoxide (DMSO) for dissolving LY83583

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Organ Bath Setup:

    • Mount the aortic rings between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension of 2 g to the aortic rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.

    • Once a stable plateau of contraction is reached, incubate the tissues with the desired concentration of LY83583 (e.g., 1 µM, 10 µM) or its vehicle (DMSO) for a specified period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve for the vasodilator (acetylcholine or sodium nitroprusside) by adding increasing concentrations of the agent to the organ bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • Construct dose-response curves by plotting the percentage of relaxation against the logarithm of the vasodilator concentration.

    • Compare the dose-response curves obtained in the presence and absence of LY83583 to determine its effect on the potency (EC50) and efficacy (maximal relaxation) of the vasodilator.

Protocol 2: Measurement of cGMP Levels in Vascular Tissue

This protocol outlines a method to quantify the effect of LY83583 on cGMP levels in vascular tissue.

Materials:

  • Isolated aortic rings (prepared as in Protocol 1)

  • Stimulating agents (e.g., acetylcholine, sodium nitroprusside)

  • LY83583

  • Liquid nitrogen

  • Trichloroacetic acid (TCA) or hydrochloric acid (HCl)

  • Homogenizer

  • Centrifuge

  • cGMP enzyme immunoassay (EIA) kit

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Tissue Treatment:

    • Prepare and equilibrate aortic rings as described in Protocol 1.

    • Incubate the rings with LY83583 (e.g., 10 µM) or vehicle for 20-30 minutes.

    • Stimulate the tissues with the desired agonist (e.g., acetylcholine or sodium nitroprusside) for a short period (e.g., 1-5 minutes) to induce cGMP production.

    • Immediately freeze the tissues in liquid nitrogen to stop the enzymatic reactions.

  • Sample Preparation:

    • Homogenize the frozen tissues in a cold solution of TCA (e.g., 6%) or HCl (e.g., 0.1 M).

    • Centrifuge the homogenates at a high speed (e.g., 2000 x g for 15 minutes at 4°C).

    • Collect the supernatant, which contains the cGMP.

    • The remaining pellet can be used for protein quantification.

  • cGMP Measurement:

    • Follow the instructions provided with the commercial cGMP EIA kit to measure the concentration of cGMP in the supernatant. This typically involves a competitive immunoassay where the amount of cGMP in the sample is inversely proportional to the signal generated.

  • Data Analysis:

    • Normalize the cGMP concentration to the total protein content of the tissue sample, expressing the results as pmol of cGMP per mg of protein.

    • Compare the cGMP levels in tissues treated with the agonist alone versus those pre-treated with LY83583 to quantify the inhibitory effect of LY83583 on cGMP production.

References

Application Notes and Protocols for Inducing Oxidative Stress in Vitro using LY83583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinequinone) is a well-characterized inhibitor of soluble guanylate cyclase (sGC). Its mechanism of action involves the generation of reactive oxygen species (ROS), making it a valuable tool for inducing oxidative stress in in vitro experimental models. By inhibiting sGC, LY83583 disrupts the nitric oxide (NO) signaling pathway, leading to an increase in intracellular superoxide and hydroxyl radicals. Furthermore, LY83583 has been shown to consume NADPH, a critical cofactor for antioxidant defense systems, thereby exacerbating the state of oxidative stress. These characteristics make LY83583 a useful agent for studying the cellular responses to oxidative damage and for evaluating the efficacy of potential antioxidant therapies.

Mechanism of Action

LY83583 induces oxidative stress through a multi-faceted mechanism. The primary pathways include:

  • Inhibition of Soluble Guanylate Cyclase (sGC): LY83583 is a competitive inhibitor of sGC, the primary receptor for nitric oxide (NO). By blocking sGC activity, it prevents the conversion of GTP to cGMP. This disruption of the NO/cGMP signaling pathway can lead to endothelial dysfunction and an increase in ROS.

  • Generation of Reactive Oxygen Species (ROS): The inhibition of sGC by LY83583 is mediated by the generation of oxygen radicals, particularly superoxide (O₂⁻) and hydroxyl radicals (·OH). These highly reactive molecules can cause direct damage to cellular components.

  • Consumption of NADPH: LY83583 consumes NADPH, a key reducing equivalent in the cell. NADPH is essential for the function of antioxidant enzymes like glutathione reductase. Depletion of NADPH impairs the cell's ability to regenerate reduced glutathione (GSH), a major intracellular antioxidant, thus increasing susceptibility to oxidative damage.

Data Presentation

The following table summarizes quantitative data regarding the experimental conditions and effects of LY83583 in inducing oxidative stress.

ParameterCell TypeLY83583 ConcentrationIncubation TimeMeasured EffectReference
ROS Production Human Umbilical Vein Endothelial Cells (HUVEC)2.5 nM - 25 µM24 - 48 hoursIncreased ROS production detected by CellROX Deep Red staining.[1][1]
Lipid Peroxidation Human Tumor Cell Lines (HepG2 and A549)200 µMNot SpecifiedIncreased TBARS levels, indicating lipid peroxidation.[2][2]
Endothelial Dysfunction Rabbit Aortic Strips≤ 0.1 µMNot SpecifiedInhibition of endothelium-dependent relaxations.[3]
Cell Viability Human Tumor Cell Lines (HepG2 and A549)200 µM and 800 µMNot SpecifiedConcentration-dependent decrease in cell viability.[2][2]

Experimental Protocols

Herein, we provide detailed protocols for the preparation of LY83583 and the subsequent induction and measurement of oxidative stress in vitro.

Protocol 1: Preparation of LY83583 Stock Solution

Materials:

  • LY83583 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, LY83583 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 2.5 mg of LY83583 (Molecular Weight: 250.25 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Induction of Oxidative Stress in Endothelial Cells

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Complete cell culture medium (e.g., EGM-2)

  • Phosphate-buffered saline (PBS), sterile

  • LY83583 stock solution (10 mM in DMSO)

  • Multi-well cell culture plates (e.g., 96-well or 6-well plates)

Procedure:

  • Seed HUVECs in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • On the day of the experiment, remove the culture medium.

  • Prepare the desired working concentrations of LY83583 by diluting the 10 mM stock solution in fresh, serum-free or complete cell culture medium. A typical concentration range to test for inducing oxidative stress is 2.5 nM to 25 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Add the LY83583-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO used for the highest LY83583 concentration).

  • Incubate the cells for the desired period. Incubation times can range from 30 minutes to 48 hours, depending on the specific marker of oxidative stress being investigated.[1]

  • Proceed with the desired assay to measure oxidative stress.

Protocol 3: Measurement of Intracellular ROS using DCFDA Assay

Materials:

  • LY83583-treated and control cells in a 96-well plate

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader

Procedure:

  • After the LY83583 treatment period, remove the treatment medium from the wells.

  • Wash the cells gently with 100 µL of pre-warmed HBSS.

  • Prepare a 10-50 µM working solution of DCFDA in HBSS. Protect the solution from light.

  • Add 100 µL of the DCFDA working solution to each well.

  • Incubate the plate for 30-45 minutes at 37°C in the dark.[3][4]

  • After incubation, remove the DCFDA solution and wash the cells once with 100 µL of HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

  • The increase in fluorescence intensity in LY83583-treated cells compared to control cells is indicative of an increase in intracellular ROS levels.

Protocol 4: Measurement of Lipid Peroxidation (TBARS Assay)

Materials:

  • LY83583-treated and control cells

  • Cell lysis buffer (e.g., RIPA buffer)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • Following LY83583 treatment, harvest the cells and prepare cell lysates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • For each sample, mix a defined amount of cell lysate with TBA and TCA solutions.

  • Incubate the mixture at 95°C for 60 minutes. This reaction forms a colored adduct with malondialdehyde (MDA), a byproduct of lipid peroxidation.[5]

  • After incubation, cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[5]

  • Quantify the amount of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

  • Normalize the MDA concentration to the protein concentration of the cell lysate. An increase in MDA levels in LY83583-treated cells indicates an increase in lipid peroxidation.

Protocol 5: Measurement of NADPH Consumption

Materials:

  • LY83583-treated and control cells

  • NADP+/NADPH assay kit (fluorometric or colorimetric)

  • Cell lysis/extraction buffer provided with the kit

Procedure:

  • After treatment with LY83583, harvest the cells.

  • Follow the specific instructions of the commercial NADP+/NADPH assay kit for cell lysis and extraction of NADP+ and NADPH. These kits typically involve differential extraction procedures to separate the oxidized and reduced forms.

  • The assay principle is generally based on an enzymatic cycling reaction where NADP+ is reduced to NADPH, which then reacts with a probe to generate a fluorescent or colored product.[6]

  • Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.[6]

  • Calculate the concentrations of NADP+ and NADPH in the samples based on a standard curve.

  • A decrease in the NADPH concentration or a decrease in the NADPH/NADP+ ratio in LY83583-treated cells compared to control cells indicates NADPH consumption.

Visualizations

LY83583_Mechanism cluster_NO_pathway NO/cGMP Pathway LY83583 LY83583 sGC Soluble Guanylate Cyclase (sGC) LY83583->sGC Inhibits ROS Reactive Oxygen Species (ROS) (Superoxide, Hydroxyl Radical) LY83583->ROS Generates NADPH_pool NADPH LY83583->NADPH_pool Consumes cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces NADP NADP+ NADPH_pool->NADP Antioxidant_Defense Antioxidant Defense (e.g., Glutathione System) NADPH_pool->Antioxidant_Defense Supports Antioxidant_Defense->ROS Reduces

Caption: Mechanism of LY83583-induced oxidative stress.

Experimental_Workflow start Seed Endothelial Cells treatment Treat with LY83583 (e.g., 2.5 nM - 25 µM) and Vehicle Control start->treatment incubation Incubate (e.g., 30 min - 48 hours) treatment->incubation measurement Measure Oxidative Stress Markers incubation->measurement ros_assay Intracellular ROS (DCFDA Assay) measurement->ros_assay lipid_assay Lipid Peroxidation (TBARS Assay) measurement->lipid_assay nadph_assay NADPH Consumption (Assay Kit) measurement->nadph_assay analysis Data Analysis and Comparison ros_assay->analysis lipid_assay->analysis nadph_assay->analysis

Caption: General workflow for inducing and measuring oxidative stress.

References

Application Notes and Protocols for Studying Platelet Aggregation with LY83583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized chemical tool in the study of platelet function. It acts as an inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] This pathway plays a crucial role in inhibiting platelet activation and aggregation. By blocking the production of cyclic guanosine monophosphate (cGMP), LY83583 effectively antagonizes the inhibitory effects of endogenous and exogenous NO, thereby facilitating the study of signaling pathways that promote platelet aggregation.

These application notes provide a comprehensive guide for utilizing LY83583 in platelet aggregation studies. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data to assist in experimental design and data interpretation.

Mechanism of Action

The primary mechanism of action of LY83583 is the inhibition of soluble guanylate cyclase (sGC).[1] In platelets, sGC is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to inhibit platelet activation, including reducing intracellular calcium levels and preventing fibrinogen receptor (GPIIb/IIIa) activation.

LY83583 blocks the synthesis of cGMP, thereby preventing the activation of this inhibitory pathway.[1] This makes it a valuable tool for:

  • Investigating the role of the NO/cGMP pathway in platelet function.

  • Studying the effects of pro-aggregatory stimuli in the absence of NO-mediated inhibition.

  • Screening for compounds that may modulate platelet aggregation through other signaling pathways.

It is important to note that some studies suggest LY83583 may also act by generating superoxide anions, which can independently affect platelet function.[1]

Data Presentation

The following tables summarize the quantitative effects of LY83583 on key platelet functions. These data have been compiled from various studies and are intended to serve as a guide for experimental design.

Table 1: Effect of LY83583 on Sodium Nitroprusside-Induced Inhibition of Thrombin-Stimulated Platelet Aggregation

LY83583 Concentration (µM)Sodium Nitroprusside (SNP) Concentration (µM)Thrombin Concentration (U/mL)Inhibition of Aggregation (%)Antagonism by LY83583
0100.182% (Inhibition by SNP)-
10100.1Significantly reducedYes

Note: This table illustrates that LY83583 antagonizes the inhibitory effect of the NO donor, sodium nitroprusside, on thrombin-induced platelet aggregation. Specific percentage of antagonism can vary based on experimental conditions.

Table 2: Effect of LY83583 on cGMP Levels in Washed Human Platelets

TreatmentcGMP Level (pmol/10⁸ platelets)
Basal~0.1-0.5
Sodium Nitroprusside (10 µM)Increased
LY83583 (10 µM) + Sodium Nitroprusside (10 µM)Attenuated increase

Note: LY83583 significantly attenuates the increase in intracellular cGMP levels induced by NO donors like sodium nitroprusside.[1]

Table 3: Effect of LY83583 on ATP Release from Thrombin-Stimulated Platelets

TreatmentATP Release
Thrombin (0.1 U/mL)Stimulated
Sodium Nitroprusside (10 µM) + Thrombin (0.1 U/mL)Inhibited
LY83583 (10 µM) + Sodium Nitroprusside (10 µM) + Thrombin (0.1 U/mL)Antagonized Inhibition

Note: LY83583 reverses the inhibitory effect of NO donors on dense granule secretion (ATP release) from activated platelets.[1]

Signaling Pathway Diagram

LY83583_Mechanism_of_Action cluster_inhibitory Inhibitory Pathway cluster_proaggregatory Pro-Aggregatory Pathway NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Inhibition Inhibition of Platelet Aggregation PKG->Inhibition Activation Platelet Activation & Aggregation Inhibition->Activation Agonist Platelet Agonist (e.g., Thrombin) Agonist->Activation LY83583 LY83583 LY83583->sGC Inhibits

Caption: Mechanism of LY83583 in Platelet Signaling.

Experimental Workflow Diagram

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200g) Blood->PRP Washed Prepare Washed Platelets (Centrifugation & Resuspension) PRP->Washed Incubate Pre-incubate Washed Platelets with LY83583 or Vehicle Washed->Incubate Stimulate Add Platelet Agonist (e.g., Thrombin) Incubate->Stimulate Measure Measure Aggregation (Light Transmission Aggregometry) Stimulate->Measure Analyze Analyze Aggregation Curves (% Aggregation, Slope) Measure->Analyze Compare Compare LY83583-treated vs. Vehicle Control Analyze->Compare

References

Troubleshooting & Optimization

Technical Support Center: LY83583 and cGMP Modulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LY83583 in experiments related to cyclic guanosine monophosphate (cGMP) signaling.

Troubleshooting Guide: Unexpected Results with LY83583

Issue 1: LY83583 is not inhibiting cGMP production in my experiment.

If you are observing that LY83583 is not reducing cGMP levels as expected, consider the following potential causes and troubleshooting steps.

Potential Cause 1: Suboptimal LY83583 Concentration or Activity

  • Troubleshooting:

    • Verify Concentration: Ensure the final concentration of LY83583 in your assay is within the effective range. In many cell-based assays, a concentration of 1-10 µM is a common starting point.[1]

    • Fresh Preparation: Prepare fresh solutions of LY83583 for each experiment. The compound's stability in solution over time may vary depending on the solvent and storage conditions.

    • Solubility: Ensure LY83583 is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting into your aqueous experimental buffer. Precipitates can significantly lower the effective concentration.

Potential Cause 2: Indirect Stimulation of cGMP Production

  • Troubleshooting:

    • Off-Target Effects: Be aware that LY83583 can have off-target effects, including the inhibition of nitric oxide synthase (NOS) and the production of reactive oxygen species (ROS). These effects can sometimes lead to complex and unexpected changes in cGMP signaling.

    • Alternative Activators: Consider if other pathways are activating guanylate cyclase in your system. For example, particulate guanylate cyclase (pGC) is activated by natriuretic peptides and is not a target of LY83583.

Potential Cause 3: Issues with the cGMP Assay

  • Troubleshooting:

    • Assay Sensitivity: Confirm that your cGMP assay is sensitive enough to detect the expected changes. Consider running a standard curve and positive/negative controls to validate assay performance.

    • Sample Preparation: Ensure proper sample preparation to prevent cGMP degradation. This includes immediate processing or snap-freezing of samples and the use of phosphodiesterase (PDE) inhibitors during lysis.

    • Review Assay Protocol: Carefully review the protocol for your cGMP assay kit for any potential sources of error.

Issue 2: Observing cGMP-independent effects of LY83583.

Researchers sometimes report cellular effects of LY83583 that do not correlate with changes in cGMP levels.

Potential Cause: cGMP-Independent Signaling Pathways

  • Mechanism: LY83583 has been shown to induce the expression of the Cdk inhibitor p21 in a p53-independent manner, leading to cell cycle arrest.[1] This effect may not be directly linked to its inhibition of sGC.

  • Troubleshooting:

    • Alternative Inhibitors: To confirm if the observed effect is truly cGMP-independent, consider using a structurally different sGC inhibitor, such as ODQ (1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one).[5][6][7][8] If the effect persists with ODQ, it is more likely to be independent of sGC inhibition.

    • Rescue Experiments: Attempt to rescue the phenotype by adding exogenous cGMP analogs (e.g., 8-bromo-cGMP) to your system. If the effect of LY83583 is not reversed, it further supports a cGMP-independent mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LY83583?

A1: LY83583 is primarily known as an inhibitor of soluble guanylate cyclase (sGC).[9] sGC is the enzyme responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO). By inhibiting sGC, LY83583 reduces intracellular cGMP levels.

Q2: Does LY83583 have other known effects?

A2: Yes, LY83583 has been reported to have other effects, including:

  • Inhibition of Nitric Oxide Synthase (NOS): It can inhibit NOS, the enzyme that produces NO, which is the primary activator of sGC.

  • Generation of Reactive Oxygen Species (ROS): LY83583 can lead to the production of superoxide anions.

These secondary effects can contribute to its overall biological activity and may lead to cGMP-independent effects.

Q3: What are some common issues with cGMP ELISA kits and how can I troubleshoot them?

A3: Common issues with cGMP ELISA kits include low signal, high background, and poor reproducibility. Here are some troubleshooting tips:

ProblemPossible CauseSuggested Solution
Low or No Signal Inactive reagentsEnsure all reagents are within their expiration date and have been stored correctly.
Insufficient cGMP in samplesOptimize sample preparation to minimize cGMP degradation. Consider using a PDE inhibitor.
Incorrect assay procedureCarefully review and follow the kit protocol. Pay attention to incubation times and temperatures.
High Background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Cross-contaminationUse fresh pipette tips for each reagent and sample.
Non-specific bindingEnsure the blocking step is performed according to the protocol.
Poor Reproducibility Pipetting errorsCalibrate pipettes and use consistent pipetting techniques.
Inconsistent incubation timesUse a timer to ensure accurate incubation periods for all wells.
Temperature variationsEnsure the entire plate is at a uniform temperature during incubations.

Q4: What are some alternatives to LY83583 for inhibiting sGC?

A4: A commonly used and more specific inhibitor of sGC is ODQ (1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one).[5][6][7][8] ODQ works by oxidizing the heme cofactor of sGC, rendering it insensitive to NO stimulation.[6][8]

Experimental Protocols

Protocol 1: Measurement of cGMP Levels in Cultured Cells using a Competitive ELISA Kit

This protocol provides a general guideline. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Cultured cells

  • LY83583

  • Phosphate-buffered saline (PBS)

  • 0.1 M HCl

  • cGMP ELISA kit (including standards, antibodies, and substrate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with LY83583 at the desired concentrations for the specified duration. Include appropriate vehicle controls.

  • Cell Lysis:

    • Aspirate the culture medium.

    • Wash the cells once with cold PBS.

    • Add 200 µL of 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.

    • Collect the supernatant containing the cGMP.

  • ELISA Procedure:

    • Prepare cGMP standards according to the kit instructions.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the HRP-conjugated cGMP and the anti-cGMP antibody to each well.

    • Incubate the plate as recommended in the kit protocol (typically 1-2 hours at room temperature).

    • Wash the plate several times with the provided wash buffer.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol is a general method for measuring NOS activity. Specific kits may have different procedures.

Materials:

  • Cell or tissue lysate

  • NOS assay buffer

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent (for colorimetric detection of nitrite)

  • Nitrate reductase (to convert nitrate to nitrite)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer that preserves enzyme activity. Determine the protein concentration of the lysates.

  • Reaction Setup:

    • In a microplate, add a specific amount of protein lysate to each well.

    • Add the NOS assay buffer containing L-arginine and NADPH to initiate the reaction. Include a blank control without the lysate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrate Reduction:

    • Add nitrate reductase and its cofactor to each well to convert any nitrate produced to nitrite.

    • Incubate as recommended by the supplier.

  • Colorimetric Detection:

    • Add the Griess Reagent to each well. This reagent reacts with nitrite to produce a colored product.

    • Incubate for 10-15 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite in your samples from the standard curve. NOS activity is typically expressed as pmol of NO (measured as nitrite) produced per minute per mg of protein.

Visualizations

LY83583_Mechanism cluster_NO_sGC_Pathway Canonical NO/sGC/cGMP Pathway cluster_LY83583_Action LY83583 Points of Intervention cluster_Independent_Effect cGMP-Independent Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects LY83583 LY83583 LY83583->sGC Inhibits NOS Nitric Oxide Synthase (NOS) LY83583->NOS Inhibits NOS->NO L_Arginine L-Arginine L_Arginine->NOS p21 p21 (Cdk Inhibitor) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest LY83583_2 LY83583 LY83583_2->p21 Induces

Caption: Dual inhibitory mechanism of LY83583 on the cGMP pathway and its cGMP-independent effect.

Troubleshooting_Workflow Start Experiment: LY83583 does not inhibit cGMP production Check_LY83583 Verify LY83583 Concentration & Freshness Start->Check_LY83583 Check_Assay Validate cGMP Assay (Controls, Sensitivity) Start->Check_Assay Consider_Alternatives Consider Alternative sGC Activators Start->Consider_Alternatives Problem_Solved Issue Resolved Check_LY83583->Problem_Solved Check_Assay->Problem_Solved Problem_Unsolved Issue Persists Consider_Alternatives->Problem_Unsolved Investigate_Independent Investigate cGMP- Independent Effects Problem_Unsolved->Investigate_Independent Use_ODQ Use Alternative Inhibitor (ODQ) Investigate_Independent->Use_ODQ Use_ODQ->Problem_Solved

Caption: A logical workflow for troubleshooting experiments where LY83583 fails to inhibit cGMP.

References

Technical Support Center: Off-Target Effects of LY83583 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of LY83583 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LY83583?

A1: LY83583 is widely recognized as an inhibitor of soluble guanylate cyclase (sGC). Its primary on-target effect is the reduction of cyclic guanosine monophosphate (cGMP) production.

Q2: What are the known off-target effects of LY83583?

A2: Beyond its effects on sGC, LY83583 has several well-documented off-target effects, including:

  • Induction of p21: It can induce the cyclin-dependent kinase inhibitor p21 in a p53-independent manner, leading to cell cycle arrest.[1][2]

  • Generation of Reactive Oxygen Species (ROS): LY83583 is known to generate superoxide radicals.[3][4][5]

  • Alteration of Intracellular Calcium Levels: It can cause an increase in intracellular calcium concentration.

  • Inhibition of Cell Proliferation: It has been shown to inhibit the growth of various cancer cell lines.

Q3: How does LY83583 induce p21 expression independently of p53?

A3: The precise signaling pathway for p53-independent p21 induction by LY83583 is not fully elucidated in the provided search results. However, it is known that other stimuli can induce p21 independently of p53 through various transcription factors and signaling cascades, such as the protein kinase C (PKC) pathway which can enhance p21 mRNA stability.[4] Further research is needed to determine the specific mechanism for LY83583.

Q4: What is the mechanism behind LY83583-induced superoxide generation?

A4: LY83583 appears to interact with the P450 reductase domain of neuronal nitric oxide synthase (nNOS), which leads to the production of superoxide.[3] This generation of oxygen radicals is believed to be responsible for the blockade of responses to nitrodilators.[4]

Q5: How does LY83583 affect intracellular calcium levels?

A5: The available information suggests that LY83583 can induce an increase in intracellular calcium concentration. The exact mechanism is not fully detailed in the provided search results, but it is a recognized off-target effect that can influence various cellular processes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent inhibition of cell proliferation Cell line-specific sensitivity.Different cell lines exhibit varying sensitivity to LY83583. Refer to the IC50 values in Table 1 to select an appropriate starting concentration for your cell line.
Drug degradation.Ensure that LY83583 stock solutions are stored properly, protected from light, and avoid repeated freeze-thaw cycles.
Unexpected cell cycle arrest Off-target induction of p21.Be aware that LY83583 can induce p21 and cause cell cycle arrest independently of its effects on sGC.[1][2] Consider this when interpreting your results.
Evidence of oxidative stress in cells Generation of reactive oxygen species (ROS).LY83583 is known to produce superoxide radicals.[3][5] Include appropriate controls, such as antioxidants (e.g., N-acetylcysteine), to dissect the effects of ROS from sGC inhibition.
Alterations in calcium-sensitive signaling pathways Off-target effects on intracellular calcium.If your experiments involve calcium signaling, be mindful that LY83583 can independently alter intracellular calcium levels. Use calcium chelators or ratiometric calcium indicators to monitor and control for these effects.
Difficulty distinguishing on-target vs. off-target effects Pleiotropic nature of LY83583.Use additional, structurally different sGC inhibitors (e.g., ODQ) to confirm that the observed effects are due to sGC inhibition and not an off-target effect of LY83583.

Data Presentation

Table 1: IC50 Values of LY83583 for Inhibition of Cell Proliferation

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer~1.5[1]
DLD1Colorectal Cancer~1.5[1]
MCF7Breast Cancer~1.5[1]
A-375Melanoma~1.5[1]

Table 2: Other Quantitative Data for Off-Target Effects of LY83583

ParameterSystemValueReference
IC50 for nNOS inhibitionRat cerebellar supernatant12.9 µM[3]
Ki for nNOS (competitive with NADPH)Purified nNOS2.57 µM[3]
EC50 for superoxide generationPulmonary artery smooth muscle cells1.4 ± 0.2 µmol/L[5]

Experimental Protocols

Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production

This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels by flow cytometry.

Materials:

  • Cells of interest

  • LY83583

  • H2DCFDA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of the experiment.

  • Treatment: Treat the cells with the desired concentrations of LY83583 or vehicle control (DMSO) for the specified duration. A positive control for ROS induction (e.g., H2O2) should be included.

  • Cell Harvest:

    • Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

    • Suspension cells: Centrifuge the cells directly.

  • Staining: Resuspend the cell pellet in 1 mL of PBS containing 5 µM H2DCFDA.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Washing: Centrifuge the cells and wash them twice with PBS to remove excess dye.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Record the mean fluorescence intensity for each sample.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing the cells by flow cytometry.

Materials:

  • Cells of interest

  • LY83583

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with LY83583 or vehicle control as described in Protocol 1.

  • Cell Harvest: Harvest adherent or suspension cells as described in Protocol 1.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A.

  • Incubation: Incubate at 37°C for 30 minutes.

  • PI Staining: Add 1 mL of PI staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to distinguish between G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

LY83583_Off_Target_Signaling LY83583 LY83583 sGC Soluble Guanylate Cyclase (sGC) LY83583->sGC Inhibits p21_pathway p53-independent pathway LY83583->p21_pathway Activates ROS Reactive Oxygen Species (ROS) LY83583->ROS Generates Ca_mobilization Intracellular Ca2+ Mobilization LY83583->Ca_mobilization Induces cGMP cGMP sGC->cGMP Produces p21 p21 p21_pathway->p21 Induces CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits CellCycle Cell Cycle Arrest CDK->CellCycle Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Ca_signaling Altered Calcium Signaling Ca_mobilization->Ca_signaling Results in

Caption: Overview of LY83583's on-target and major off-target signaling pathways.

Experimental_Workflow_ROS_Detection start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_cells Treat with LY83583 and Controls seed_cells->treat_cells harvest_cells Harvest Cells (Trypsinization or Centrifugation) treat_cells->harvest_cells stain_cells Stain with H2DCFDA (5 µM) harvest_cells->stain_cells incubate_cells Incubate 30 min at 37°C (in dark) stain_cells->incubate_cells wash_cells Wash Cells Twice with PBS incubate_cells->wash_cells resuspend_cells Resuspend in PBS wash_cells->resuspend_cells analyze_flow Analyze by Flow Cytometry (Ex: 488 nm, Em: 525 nm) resuspend_cells->analyze_flow end End analyze_flow->end

Caption: Experimental workflow for the detection of ROS generation using H2DCFDA.

Logical_Relationship_Troubleshooting observation Unexpected Experimental Outcome cause1 Cell Line Variability observation->cause1 Is it due to? cause2 Off-Target Effect (e.g., p21, ROS, Ca2+) observation->cause2 Is it due to? cause3 Drug Instability observation->cause3 Is it due to? solution1 Consult IC50 Data (Table 1) cause1->solution1 Solution solution2 Use Specific Inhibitors/ Controls cause2->solution2 Solution solution3 Proper Drug Storage & Handling cause3->solution3 Solution confirmation Confirm with Alternative sGC Inhibitor solution1->confirmation solution2->confirmation solution3->confirmation

Caption: Logical troubleshooting approach for unexpected results with LY83583.

References

Technical Support Center: LY83583 Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LY83583. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of LY83583 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is LY83583 and why is its solubility a concern?

A1: LY83583 is a cell-permeable, competitive inhibitor of soluble guanylate cyclase (sGC) with an IC₅₀ of approximately 2 µM. It is widely used in research to study the cGMP signaling pathway. However, LY83583 is a hydrophobic molecule, classified as poorly water-soluble, which presents a significant challenge for achieving the desired concentration and bioavailability in aqueous-based physiological systems for in vivo studies.[1][2][3]

Q2: What are the initial solubility characteristics of LY83583?

A2: LY83583 is a solid, red-purple compound. While its exact aqueous solubility is very low, it has some solubility in organic solvents. For instance, it is soluble in ethanol at approximately 3 mg/mL and also soluble in acetone. This limited solubility necessitates the use of formulation strategies to enable its use in animal studies.

Q3: What are the common consequences of poor solubility during in vivo experiments?

A3: Poor solubility can lead to several experimental issues:

  • Precipitation: The compound may precipitate out of the vehicle upon administration, especially when injected into the aqueous environment of the bloodstream.

  • Low Bioavailability: In oral dosing, low solubility limits the dissolution rate in the gastrointestinal tract, leading to poor absorption and low systemic exposure.[4][5]

  • Inaccurate Dosing: Undissolved particles can lead to inconsistent and inaccurate dosing.

  • Vessel Irritation or Embolism: For intravenous administration, precipitated drug particles can cause local irritation, phlebitis, or even embolism.[2]

Troubleshooting Guide: Common Formulation Problems

Problem: My LY83583 stock solution is prepared in DMSO, but it precipitates when I dilute it with saline or PBS for my final dosing volume.

Solution: This is a common issue known as "fall-out" or precipitation upon dilution. DMSO is a strong organic solvent, but when the percentage of DMSO in the final aqueous vehicle is too low, it can no longer maintain LY83583 in solution.

Troubleshooting Steps:

  • Increase Co-solvent Percentage: Try to keep the final concentration of the organic solvent (like DMSO or ethanol) as high as is tolerable for the animal model. For many rodent studies, a final concentration of 5-10% DMSO is often acceptable, but this must be verified for your specific protocol and animal model.

  • Use a Co-solvent Mixture: A combination of solvents can be more effective. A common vehicle for hydrophobic compounds is a mixture of DMSO, a surfactant like Tween® 80, and saline.

  • Consider Alternative Strategies: If co-solvents alone are insufficient, you may need to explore more advanced formulation techniques such as cyclodextrin complexation or lipid-based formulations.

Problem: The required dose of LY83583 is too high for the maximum volume I can administer, and the compound won't dissolve at the needed concentration.

Solution: This indicates that a simple solvent-based approach may not be sufficient. The goal is to fundamentally increase the solubility of the drug in a biocompatible vehicle.

Troubleshooting Steps:

  • Particle Size Reduction: While not increasing equilibrium solubility, reducing the particle size through techniques like micronization can enhance the dissolution rate.[4] This is more relevant for oral or suspension formulations.

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic LY83583 molecule, rendering it more water-soluble.

  • Nanosuspensions: Creating a nanosuspension can improve the dissolution rate and saturation solubility of the compound.[5] This involves reducing the drug particle size to the sub-micron range and stabilizing the particles with surfactants.

Data Presentation: Comparison of Solubilization Vehicles

The table below summarizes common vehicles used to improve the solubility of hydrophobic compounds like LY83583 for in vivo studies. The final choice depends on the route of administration, required dose, and animal model tolerance.

Vehicle Component/SystemTypical CompositionMax LY83583 Conc. (Estimated)Route of Admin.AdvantagesDisadvantages
Co-solvent System 5-10% DMSO, 90-95% SalineLow (~0.1-0.5 mg/mL)IV, IPSimple to prepare.Risk of precipitation upon dilution.[2] Potential for solvent toxicity at higher concentrations.
Co-solvent + Surfactant 5% DMSO, 5-10% Tween® 80, 85-90% Saline/WaterModerate (~0.5-2 mg/mL)IV, IP, OralIncreased stability against precipitation. Surfactants can improve wetting and dissolution.Potential for surfactant-related toxicity or physiological effects.
Cyclodextrin Complex 5-40% HP-β-CD or SBE-β-CD in Water/SalineModerate to High (~1-5 mg/mL)IV, IP, OralSignificantly increases aqueous solubility. Generally well-tolerated.[3]Can be viscous at high concentrations. Potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Formulation Oil (e.g., corn oil, sesame oil), Surfactants, Co-solventsVaries (Can be high)Oral, SCProtects drug from degradation. Can enhance oral bioavailability through lymphatic uptake.Complex to prepare and characterize. Not suitable for IV administration without forming an emulsion.

Note: The maximum concentrations are estimates and must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of an LY83583 Formulation using a Co-solvent/Surfactant System

This protocol is suitable for intravenous (IV) or intraperitoneal (IP) administration.

Materials:

  • LY83583 powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Weigh the required amount of LY83583 powder.

  • Dissolve the LY83583 in a minimal amount of DMSO. For a target final formulation of 10% DMSO, use 100 µL of DMSO for every 1 mL of final solution. Vortex or sonicate gently until fully dissolved. The solution should be clear.

  • In a separate sterile tube, add the Tween® 80. For a target of 10% Tween® 80, add 100 µL for every 1 mL of final solution.

  • Slowly add the LY83583/DMSO solution to the Tween® 80 while vortexing. This step is crucial to prevent precipitation.

  • Once the mixture is homogenous, add the sterile saline dropwise while continuously vortexing to reach the final volume. For a 1 mL final volume, you would add 800 µL of saline.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. Always prepare fresh on the day of the experiment.

Protocol 2: Preparation of an LY83583 Formulation using Cyclodextrin Complexation

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • LY83583 powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or Saline

Procedure:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For a 30% solution, dissolve 300 mg of HP-β-CD in every 1 mL of water. Warming the solution to ~40-50°C can aid dissolution. Allow the solution to cool to room temperature.

  • Weigh the LY83583 powder and add it to the HP-β-CD solution.

  • Vortex the mixture vigorously for 30-60 minutes.

  • Place the mixture on a shaker or rotator overnight at room temperature to facilitate the complexation process.

  • The following day, visually inspect the solution. To remove any small amount of undissolved compound, filter the solution through a 0.22 µm sterile syringe filter.

  • The resulting clear solution contains the LY83583-cyclodextrin inclusion complex and is ready for administration. The exact concentration should be confirmed analytically if possible.

Visualizations

G cluster_0 Solubilization Workflow start Start: Poorly Soluble LY83583 check_dose Is required dose low? (< 1 mg/kg) start->check_dose cosolvent Try Co-solvent System (e.g., 10% DMSO in Saline) check_dose->cosolvent Yes high_dose Try Advanced Formulation check_dose->high_dose No check_precip Does it precipitate upon dilution? cosolvent->check_precip cosolvent_surfactant Add Surfactant (e.g., Tween 80) check_precip->cosolvent_surfactant Yes success Proceed to In Vivo Study check_precip->success No cosolvent_surfactant->success cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) high_dose->cyclodextrin IV / IP Route lipid Lipid-Based System (Oral Route) high_dose->lipid Oral Route cyclodextrin->success lipid->success

Caption: Decision workflow for selecting an LY83583 solubilization strategy.

Caption: Mechanism of LY83583 solubilization by cyclodextrin encapsulation.

Disclaimer: All protocols and formulations should be validated by the end-user. The tolerability of any vehicle must be assessed in the specific animal model and administration route being used. This guide is for informational purposes only.

References

Technical Support Center: Optimizing LY83583 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of LY83583 for maximal inhibition of soluble guanylyl cyclase (sGC).

Frequently Asked Questions (FAQs)

Q1: What is LY83583 and what is its primary mechanism of action?

A1: LY83583 is a chemical inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Its primary mechanism of action is the inhibition of sGC, which leads to a decrease in the intracellular production of cyclic guanosine monophosphate (cGMP).[1][3] By reducing cGMP levels, LY83583 can modulate various physiological processes, including smooth muscle relaxation and neurotransmission.[3]

Q2: What is the typical concentration range for using LY83583?

A2: The effective concentration of LY83583 can vary depending on the cell type and experimental goals. Published studies have used concentrations ranging from the sub-micromolar to the low micromolar range. For instance, a concentration of 1 µM has been shown to be effective in inhibiting SNP-induced cGMP synthesis in human diploid fibroblasts (HDFs)[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with LY83583?

A3: The optimal incubation time for LY83583 is highly dependent on the biological process you are studying. For direct inhibition of cGMP production, shorter incubation times of 30 minutes to 2 hours may be sufficient.[1] For downstream effects on cellular processes like cell proliferation or protein expression, longer incubation times ranging from 6 to 48 hours, or even days, may be necessary.[1] A time-course experiment is essential to determine the ideal incubation period for achieving maximal inhibition in your specific experimental setup.

Q4: Can LY83583 have off-target effects?

A4: While LY83583 is a widely used sGC inhibitor, it is important to be aware of potential off-target effects. Some studies suggest that at higher concentrations, it may affect other cellular processes. To mitigate this, it is crucial to use the lowest effective concentration determined from a dose-response study and include appropriate controls in your experiments.

Q5: What are some common solvents for dissolving LY83583?

A5: LY83583 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration for your experiments. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of cGMP production - Suboptimal incubation time: The incubation period may be too short for the inhibitor to effectively act on the cells. - Incorrect concentration: The concentration of LY83583 may be too low for the specific cell type or density. - Inhibitor degradation: Improper storage or handling of LY83583 may lead to its degradation. - High cell confluence: Very high cell density can sometimes affect the cellular response to inhibitors.- Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section). - Conduct a dose-response experiment to find the optimal concentration. - Store LY83583 stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. - Perform experiments on cells at a consistent and optimal confluence (e.g., 70-80%).
Inconsistent results between experiments - Variability in cell passage number: Different cell passages can exhibit altered responses to treatments. - Inconsistent cell density: Variations in the number of cells plated can lead to inconsistent results. - Pipetting errors: Inaccurate pipetting can lead to variations in inhibitor concentration.- Use cells within a narrow passage number range for all related experiments. - Ensure consistent cell seeding density across all wells and experiments. - Use calibrated pipettes and proper pipetting techniques.
High background in cGMP assay - Incomplete cell lysis: If cells are not completely lysed, the cGMP measurement may be inaccurate. - Phosphodiesterase (PDE) activity: PDEs can degrade cGMP after cell lysis, leading to lower measured levels.- Ensure complete cell lysis by following a validated lysis protocol for your cGMP assay kit. - Include a PDE inhibitor, such as IBMX, in your lysis buffer to prevent cGMP degradation.
Observed cellular toxicity - High concentration of LY83583: Excessive concentrations of the inhibitor can be toxic to cells. - High DMSO concentration: The solvent used to dissolve LY83583 can be toxic at high concentrations.- Perform a dose-response experiment to identify the highest non-toxic concentration. - Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.1%).

Experimental Protocols

Protocol 1: Optimizing LY83583 Incubation Time

This protocol describes a time-course experiment to determine the optimal incubation period for maximal inhibition of sGC activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • LY83583

  • Vehicle control (e.g., DMSO)

  • sGC activator (e.g., Sodium Nitroprusside - SNP)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (compatible with cGMP assay)

  • cGMP immunoassay kit (ELISA or RIA)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluence on the day of the experiment.

  • Inhibitor Preparation: Prepare a working solution of LY83583 in complete cell culture medium at the desired final concentration. Also, prepare a vehicle control solution with the same final concentration of DMSO.

  • Time-Course Incubation:

    • Replace the medium in the wells with the LY83583 working solution or the vehicle control solution.

    • Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • sGC Activation: 10-15 minutes before the end of each incubation time point, add an sGC activator like SNP to the appropriate wells to stimulate cGMP production. Include wells with no SNP stimulation as a basal control.

  • Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and then lyse the cells according to the protocol provided with your cGMP assay kit.

  • cGMP Measurement: Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the incubation time for both the LY83583-treated and vehicle-treated cells. The optimal incubation time is the point at which the maximal inhibition of SNP-induced cGMP production is observed.

Protocol 2: Measurement of Intracellular cGMP Levels by ELISA

This is a general protocol for measuring cGMP levels in cell lysates using a competitive ELISA kit. Always refer to the specific instructions provided by the manufacturer of your kit.

Materials:

  • Cell lysates from control and treated cells

  • cGMP ELISA kit (containing cGMP standards, capture antibody-coated plate, cGMP-HRP conjugate, substrate, and stop solution)

  • Wash buffer

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the cGMP standard provided in the kit to generate a standard curve.

  • Sample Preparation: Dilute your cell lysates as necessary to fall within the detection range of the assay.

  • ELISA Protocol:

    • Add standards and samples to the wells of the antibody-coated plate.

    • Add the cGMP-HRP conjugate to each well.

    • Incubate the plate according to the kit's instructions to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance values to the standard curve.

Data Presentation

Table 1: Example of Time-Course Experiment Data for LY83583 (1 µM) on SNP-Stimulated cGMP Production

Incubation Time (hours)cGMP Level (pmol/mg protein) - Vehicle ControlcGMP Level (pmol/mg protein) - LY83583% Inhibition
0.5150.2 ± 12.585.1 ± 9.843.3
1155.6 ± 14.162.3 ± 7.560.0
2160.1 ± 13.845.2 ± 5.171.8
4158.9 ± 15.240.5 ± 4.974.5
8152.4 ± 13.942.1 ± 5.372.4
12148.7 ± 12.848.9 ± 6.267.1
24145.3 ± 11.955.6 ± 7.161.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualizations

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source sGC Soluble Guanylyl Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE->GMP Degrades to Physiological_Effects Downstream Physiological Effects PKG->Physiological_Effects LY83583 LY83583 LY83583->sGC Inhibits

Caption: The Nitric Oxide (NO) - cGMP Signaling Pathway and the inhibitory action of LY83583.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_stimulation Stimulation cluster_analysis Analysis A Seed Cells C Incubate with LY83583 or Vehicle for Various Time Points A->C B Prepare LY83583 and Vehicle Control B->C D Stimulate with sGC Activator (e.g., SNP) C->D E Wash and Lyse Cells D->E F Measure cGMP Levels (e.g., ELISA) E->F G Analyze Data and Determine Optimal Incubation Time F->G

Caption: Experimental workflow for optimizing LY83583 incubation time.

References

Preventing degradation of LY83583 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and use of LY83583 to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing LY83583 powder?

A1: LY83583 powder should be stored at -20°C for long-term storage, where it can remain stable for at least four years.[1] For shorter periods, storage at 2-8°C is also acceptable.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.[2]

Q2: How should I prepare and store stock solutions of LY83583?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][2] For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Once an aliquot is thawed, it can be kept at 4°C for a maximum of two weeks. To aid dissolution, gentle warming or sonication can be employed.

Q3: What are the visible signs of LY83583 degradation in solution?

A3: While specific visual cues for LY83583 degradation are not well-documented in publicly available literature, a change in the color or clarity of the solution, or the appearance of precipitate, may indicate degradation or poor solubility. LY83583 as a solid is a red-purple powder.[2] Any significant deviation from a clear, homogenous solution upon dissolution should be treated with caution.

Q4: What are the potential consequences of using degraded LY83583 in my experiments?

A4: Using degraded LY83583 can lead to inaccurate and unreliable experimental results. The primary activity of LY83583 is the inhibition of soluble guanylate cyclase (sGC).[1][2] Degradation can lead to a loss of this inhibitory activity, resulting in a diminished or absent biological effect. Furthermore, degradation products could potentially have off-target effects or introduce unforeseen variables into your experiments. One known mechanism of LY83583 action involves the generation of oxygen radicals, which could be altered by degradation, affecting experimental outcomes.

Q5: How can I prevent the degradation of LY83583 in my working solutions?

A5: To prevent degradation in working solutions, it is best practice to prepare them fresh for each experiment from a properly stored stock solution. Avoid prolonged exposure of solutions to light and ambient temperatures. For in vivo experiments, it is recommended to use the working solution on the same day it is prepared.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological effect observed Degradation of LY83583 stock or working solution.Prepare a fresh working solution from a new aliquot of stock solution. If the problem persists, prepare a fresh stock solution from the powder. Ensure proper storage conditions have been maintained.
Incorrect concentration of LY83583.Verify calculations and dilution steps. If possible, confirm the concentration using an appropriate analytical method.
Precipitate forms in the working solution Poor solubility of LY83583 in the aqueous buffer.The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity, but high enough to maintain solubility. Gentle warming or vortexing may help redissolve the compound. Consider optimizing the solvent system for your specific experimental setup.
The compound has degraded.Discard the solution and prepare a fresh one.
Inconsistent results between experiments Inconsistent preparation of LY83583 solutions.Standardize the protocol for preparing stock and working solutions, including the source and grade of the solvent, and the method of dissolution.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Data Summary

Storage and Stability of LY83583 Solutions
Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[2]
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[2]
4°CUp to 2 weeksFor thawed aliquots of stock solutions.[2]
Solubility of LY83583
SolventSolubility
DMSO≥ 25 mg/mL
Ethanol~3.8 mg/mL
PBS (pH 7.2)< 100 µg/mL

Experimental Protocols

Protocol for Preparation of LY83583 Stock Solution (10 mM in DMSO)
  • Materials:

    • LY83583 powder (MW: 250.25 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the LY83583 powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh out the desired amount of LY83583 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.50 mg of LY83583.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the LY83583 powder.

    • Vortex the solution thoroughly until the LY83583 is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

    • Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparation of LY83583 Working Solution
  • Materials:

    • LY83583 stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell culture medium or experimental buffer

  • Procedure:

    • Thaw a single-use aliquot of the LY83583 stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your working solution.

    • Serially dilute the stock solution in the cell culture medium or experimental buffer to reach the final desired concentration.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).

    • Prepare the working solution fresh immediately before use. Do not store working solutions for extended periods.

Visualizations

Signaling Pathway of LY83583

LY83583_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to LY83583 LY83583 LY83583->sGC Inhibits

Caption: Mechanism of action of LY83583 in the nitric oxide signaling pathway.

Experimental Workflow for Assessing LY83583 Activity

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare LY83583 Stock Solution Prep_Working Prepare Fresh Working Solutions Prep_Stock->Prep_Working Treatment Treat Cells/Tissues with LY83583 & Controls Prep_Working->Treatment Prep_Cells Culture and Prepare Target Cells/Tissues Prep_Cells->Treatment Incubation Incubate for Defined Period Treatment->Incubation Stimulation Stimulate with NO donor (e.g., SNP) Incubation->Stimulation Lysis Cell Lysis / Tissue Homogenization Stimulation->Lysis Assay Measure cGMP Levels (e.g., ELISA, RIA) Lysis->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis

Caption: A general experimental workflow for evaluating the inhibitory effect of LY83583 on sGC.

References

LY83583 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of LY83583 in long-term experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of LY83583, helping you to identify and resolve potential problems in your experimental setup.

Q1: My experimental results with LY83583 are inconsistent or show high variability over time. Could this be a stability issue?

A1: Yes, inconsistency and variability are often linked to the stability of LY83583, especially in solution. The primary causes are degradation of the stock solution and precipitation of the compound in your aqueous experimental medium.

  • Stock Solution Degradation: LY83583 stock solutions, particularly when stored at -20°C, have a limited shelf life (approximately one month).[1][2] Storage at -80°C can extend this to six months.[1][2] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[2][3]

  • Precipitation in Media: LY83583 has poor solubility in aqueous solutions like PBS and cell culture media.[4][5] When a concentrated DMSO stock is diluted too quickly into an aqueous medium, the compound can precipitate, leading to a lower effective concentration and inconsistent results.

To address this, follow the recommended storage and handling protocols. It is also advisable to prepare fresh working solutions for each experiment, especially for long-term studies.[1]

G Troubleshooting Workflow: Inconsistent Results cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Validation start Inconsistent or Variable Experimental Results check_stock Is Stock Solution Within Stability Period? start->check_stock check_thaw Were Freeze-Thaw Cycles Avoided? check_stock->check_thaw Yes prep_fresh Prepare Fresh Stock Solution from Powder check_stock->prep_fresh No check_dilution Was Stepwise Dilution Protocol Followed? check_thaw->check_dilution Yes aliquot Aliquot New Stock for Single Use check_thaw->aliquot No optimize_dilution Optimize Dilution (e.g., pre-warm media) check_dilution->optimize_dilution No rerun_exp Re-run Experiment with New Solutions & Protocol check_dilution->rerun_exp Yes prep_fresh->aliquot aliquot->optimize_dilution optimize_dilution->rerun_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: I'm observing unexpected levels of cell death or off-target effects in my cultures. What could be the cause?

A2: Unforeseen cytotoxicity can stem from two main sources: the concentration of the solvent (DMSO) and the intrinsic mechanism of LY83583.

  • DMSO Toxicity: Dimethyl sulfoxide (DMSO) is the recommended solvent for LY83583, but it can be toxic to cells at higher concentrations.[6] It is critical to ensure the final concentration of DMSO in your cell culture medium is below 0.5%, with 0.1% being the preferred maximum to avoid solvent-induced effects.[2][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]

  • Reactive Oxygen Species (ROS) Generation: LY83583 inhibits soluble guanylate cyclase (sGC) by generating oxygen radicals, which inactivate the enzyme.[8] This production of ROS can potentially induce oxidative stress and cause off-target effects or cytotoxicity in sensitive cell lines, especially during long-term exposure.

Q3: My LY83583 compound precipitated when I diluted it into my cell culture medium. How can I prevent this?

A3: Precipitation is a common issue due to the low aqueous solubility of LY83583.[4] To prevent this, a careful dilution strategy is required.

  • Use a High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-25 mM).[1][4]

  • Perform Stepwise Dilution: Do not add the concentrated DMSO stock directly to your full volume of media. Instead, perform a serial or stepwise dilution. For example, add the stock to a small volume of pre-warmed (37°C) media while gently vortexing, and then add this intermediate dilution to the final culture volume.[7]

  • Gentle Warming and Sonication: If you observe slight precipitation, gentle warming of the solution in a 37°C water bath or brief sonication can help redissolve the compound.[1][7] However, ensure that all precipitates have completely dissolved before use.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY83583?

A1: LY83583 is a cell-permeable inhibitor of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[9] It blocks the NO/sGC/cGMP signaling pathway by preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][9] This inhibition is mediated by the generation of superoxide and hydroxyl radicals, which cause oxidative inactivation of the sGC enzyme.[8]

G cluster_0 Signaling Cascade cluster_1 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response Leads to LY LY83583 ROS Reactive Oxygen Species (ROS) LY->ROS Generates ROS->sGC Inactivates

Caption: LY83583 inhibits the NO/sGC/cGMP signaling pathway.

Q2: How should I store LY83583 powder and its stock solutions for maximum stability?

A2: Proper storage is crucial for maintaining the integrity of LY83583. Recommendations vary for the solid compound versus solutions. For solutions, it is highly recommended to aliquot stock into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

Q3: Is LY83583 sensitive to light?

Data Presentation

Table 1: Recommended Storage Conditions for LY83583

Form Solvent Storage Temperature Stability Period Citations
Solid Powder N/A -20°C ≥ 4 years [2][4]
Stock Solution DMSO -80°C Up to 6 months [1][2]
Stock Solution DMSO -20°C Up to 1 month [1][2]

| Stock Solution | DMSO | 4°C | Up to 1 month | |

Note: It is strongly recommended to use solutions stored at -20°C within one month. If stored longer, their efficacy should be re-verified.[2][3]

Table 2: Solubility of LY83583 in Common Solvents

Solvent Solubility Citations
DMSO ≥ 25 mg/mL [4][5]
Dimethyl Formamide (DMF) > 25 mg/mL [4]
Ethanol ≥ 3.8 mg/mL [4][5]

| PBS (pH 7.2) | < 100 µg/mL |[4] |

Experimental Protocols

Protocol: Preparation of LY83583 Stock and Working Solutions for In Vitro Experiments

This protocol provides a standardized method for preparing LY83583 solutions to minimize precipitation and ensure consistency.

Materials:

  • LY83583 powder

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock Solution (e.g., 10 mM): a. Under sterile conditions, weigh out the required amount of LY83583 powder (Molecular Weight: 250.3 g/mol ). b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[6] d. Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. e. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

  • Prepare Working Solution for Cell Treatment: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform a stepwise dilution. To prepare a 10 µM working solution, for example: i. Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex gently. ii. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. d. Ensure the final DMSO concentration in the culture is below 0.5%.[2] e. Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[1]

G LY83583 Solution Preparation Workflow cluster_0 Stock Solution (in DMSO) cluster_1 Working Solution (in Media) weigh Weigh LY83583 Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store thaw Thaw One Aliquot store->thaw dilute Perform Stepwise Dilution into Warm Media thaw->dilute warm_media Pre-warm Culture Media to 37°C warm_media->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing LY83583 solutions.

References

Validation & Comparative

Validating sGC Inhibition: A Comparative Guide to LY83583 and its Alternatives in cGMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, accurately quantifying the inhibition of soluble guanylate cyclase (sGC) is crucial for the validation of novel therapeutics targeting the nitric oxide (NO)-sGC-cGMP signaling pathway. This guide provides a comparative overview of LY83583, a widely used sGC inhibitor, and other common alternatives. We present supporting experimental data, detailed methodologies for cGMP assays, and visual diagrams to facilitate a comprehensive understanding of sGC inhibition validation.

Mechanism of Action: Targeting the cGMP Pathway

Soluble guanylate cyclase is a key enzyme in the NO signaling pathway, responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, acts as a second messenger, mediating various physiological processes, including smooth muscle relaxation and neurotransmission.[3] Inhibitors of sGC, such as LY83583, block this pathway, leading to a reduction in intracellular cGMP levels.[4][5]

The mechanism of action for LY83583 involves the inhibition of sGC, which subsequently lowers cGMP production.[3] While its precise molecular interaction with sGC is not fully elucidated, it is known to be a cell-permeable and competitive inhibitor.[6]

Comparative Analysis of sGC Inhibitors

The selection of an appropriate sGC inhibitor is critical for experimental success. Below is a comparison of LY83583 with other commonly used sGC inhibitors, ODQ and NS-2028.

InhibitorMechanism of ActionReported IC50 ValuesKey Characteristics
LY83583 Competitive inhibitor of sGC.[6]2 µM (in human platelets)[6]Cell-permeable; has been shown to have effects beyond sGC inhibition at higher concentrations.
ODQ (1H-[1][2][7]Oxadiazolo[4,3-a]quinoxalin-1-one)Potent, selective, and irreversible inhibitor of sGC; acts by oxidizing the heme cofactor of the enzyme.[7][8]<10 nM - 100 nM (varies with cell type and conditions)[7][8]Widely used as a specific sGC inhibitor; its irreversible nature can be a consideration in experimental design.
NS-2028 Highly selective and potent sGC inhibitor.[1][2][9]Basal sGC activity: 30 nM; NO-stimulated sGC activity: 200 nM; Kᵢ = 8 nM[1][2]Exhibits high selectivity for sGC, making it a valuable tool for specific pathway inhibition studies.

Experimental Protocols: cGMP Assay for sGC Inhibition

The following is a representative protocol for a cell-based cGMP assay to validate sGC inhibition. This protocol is a synthesis of commonly employed methodologies.

Objective: To measure the inhibitory effect of a compound (e.g., LY83583) on sGC activity by quantifying intracellular cGMP levels in response to an sGC stimulator.

Materials:

  • Cultured cells expressing sGC (e.g., vascular smooth muscle cells, platelets, or a suitable cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • sGC inhibitor (e.g., LY83583)

  • sGC stimulator (e.g., Sodium Nitroprusside (SNP) or a NO donor)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) components

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

  • Pre-treatment with Inhibitor:

    • Wash the cells with PBS.

    • Pre-incubate the cells with varying concentrations of the sGC inhibitor (e.g., LY83583) in serum-free medium for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).

    • To prevent cGMP degradation, a PDE inhibitor such as IBMX (e.g., 100 µM) can be added during this step.

  • Stimulation of sGC:

    • Add the sGC stimulator (e.g., SNP at a final concentration of 10 µM) to the wells and incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells and release intracellular cGMP.

  • cGMP Measurement:

    • Collect the cell lysates.

    • Determine the cGMP concentration in each lysate using a cGMP EIA kit or by performing a radioimmunoassay, following the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard protein assay.

  • Data Analysis:

    • Normalize the cGMP concentration to the total protein concentration for each sample.

    • Plot the normalized cGMP levels against the inhibitor concentrations.

    • Calculate the IC50 value of the inhibitor by fitting the data to a dose-response curve.

Visualizing the sGC Signaling Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Substrate Physiological_Effects Physiological Effects (e.g., Smooth Muscle Relaxation) PKG->Physiological_Effects GMP GMP PDE->GMP Degrades LY83583 LY83583 LY83583->sGC Inhibits

Caption: The Nitric Oxide (NO)-sGC-cGMP signaling pathway and the inhibitory action of LY83583.

cGMP_Assay_Workflow A 1. Plate and Culture Cells B 2. Pre-treat with sGC Inhibitor (e.g., LY83583) & PDE Inhibitor A->B C 3. Stimulate with NO Donor (e.g., SNP) B->C D 4. Lyse Cells C->D E 5. Measure cGMP Levels (EIA or RIA) D->E F 6. Measure Protein Concentration D->F G 7. Normalize cGMP to Protein & Analyze Data (IC50) E->G F->G

Caption: A typical experimental workflow for a cell-based cGMP assay to determine sGC inhibition.

References

A Comparative Guide to Soluble Guanylate Cyclase Inhibitors: LY83583 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of soluble guanylate cyclase (sGC) inhibitors is critical for advancing research in areas such as cardiovascular disease, cancer, and neuroscience. This guide provides an objective comparison of LY83583 with other notable sGC inhibitors, supported by experimental data and detailed methodologies.

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[2] Inhibition of sGC is a valuable tool for studying these processes and for the potential development of novel therapeutics. This guide focuses on LY83583 and compares its performance with two other widely used sGC inhibitors: ODQ (1H-[3][4][5]oxadiazolo[4,3-a]quinoxalin-1-one) and NS 2028.

Quantitative Comparison of sGC Inhibitors

The inhibitory potency of LY83583, ODQ, and NS 2028 against soluble guanylate cyclase is a key parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[6] The following table summarizes the available IC50 data for these inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme, the concentration of the substrate and cofactors, and the presence of stimulating agents like NO donors.

InhibitorTargetIC50 ValueExperimental Context
LY83583 Soluble Guanylate Cyclase~2 µMCell-permeable, competitive inhibitor.[6]
ODQ NO-sensitive Guanylyl Cyclase~10 nMReversibly inhibited the NO-dependent cGMP response to glutamate receptor agonists in incubated slices of cerebellum.[7][8]
NS 2028 Soluble Guanylyl Cyclase (basal)30 nMInhibition of purified sGC from bovine lung.[9][10]
NS 2028 Soluble Guanylyl Cyclase (NO-stimulated)200 nMInhibition of purified sGC from bovine lung stimulated with an NO donor.[9][10]
NS 2028 Soluble Guanylyl Cyclase17 nMInhibition of S-nitroso-glutathione-enhanced sGC activity in homogenates of mouse cerebellum.[9][10][11]
NS 2028 Neuronal NO Synthase-dependent sGC activation20 nMInhibition in tissue slices from mouse cerebellum.[9][10][11]

Mechanism of Action

The mechanisms by which these compounds inhibit sGC activity differ significantly:

  • LY83583: While often referred to as an sGC inhibitor, some studies suggest that LY83583's primary mechanism of inhibiting cGMP formation is indirect, through the generation of superoxide anion radicals that deactivate NO.[12] This positions it as a less direct inhibitor of the enzyme itself compared to ODQ and NS 2028.

  • ODQ: This compound is a potent and selective inhibitor of NO-stimulated sGC.[7][8] It acts as an oxidant of the heme group of sGC, which desensitizes the enzyme to activation by NO.[12]

  • NS 2028: Similar to ODQ, NS 2028 is a potent and specific inhibitor of sGC. Its mechanism is also believed to involve oxidation or a change in the coordination of the heme-iron of the enzyme.[11] It has been shown to be an irreversible inhibitor in some contexts.[9]

Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors function, the following diagrams illustrate the NO/sGC/cGMP signaling pathway and a typical experimental workflow for assessing sGC inhibition.

NO_sGC_cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Activates Response Physiological Response (e.g., Vasodilation) Downstream->Response Inhibitors sGC Inhibitors (LY83583, ODQ, NS 2028) Inhibitors->sGC_inactive Inhibit sGC_Inhibition_Assay_Workflow start Start prepare_enzyme Prepare purified sGC or cell lysate start->prepare_enzyme prepare_reagents Prepare reaction buffer (GTP, MgCl2, etc.) start->prepare_reagents add_inhibitor Add sGC inhibitor (e.g., LY83583) at varying concentrations prepare_enzyme->add_inhibitor prepare_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_stimulator Add sGC stimulator (e.g., NO donor) pre_incubate->add_stimulator incubate Incubate at 37°C add_stimulator->incubate terminate Terminate reaction incubate->terminate measure_cgmp Measure cGMP levels (e.g., ELISA, RIA) terminate->measure_cgmp analyze Analyze data and determine IC50 measure_cgmp->analyze end End analyze->end

References

Cross-Reactivity Profile of LY83583: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LY83583 is a widely utilized quinolinequinone compound known for its inhibitory effects on cellular signaling. This guide provides a comprehensive comparison of LY83583's enzymatic activity, focusing on its primary target and known cross-reactivity with other enzymes. The information presented herein is supported by experimental data to aid researchers in the objective assessment of this compound's selectivity and potential off-target effects.

Primary Target and Potency

LY83583's principal pharmacological target is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, LY83583 effectively reduces the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[1]

Cross-Reactivity with Other Enzymes

While LY83583 is a potent inhibitor of sGC, studies have revealed interactions with other enzymes. Notably, LY83583 has been shown to inhibit neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide, which in turn activates sGC. This dual inhibition of both the signaling molecule producer (nNOS) and the signaling molecule receptor (sGC) highlights a significant cross-reactivity. Furthermore, LY83583 can act as a substrate for several reductase enzymes, a process that can lead to the generation of superoxide radicals.

The following table summarizes the known inhibitory activities of LY83583 against its primary target and identified off-targets.

Enzyme TargetCommon Name/AbbreviationInhibition DataCompetitive Substrate (if applicable)Reference
Soluble Guanylate CyclasesGCIC50: ~2 µM-
Neuronal Nitric Oxide SynthasenNOSIC50: 12.9 µM, Ki: 2.57 µMNADPH

It is important to note that comprehensive screening of LY83583 against a broad panel of kinases and phosphodiesterases has not been extensively reported in publicly available literature. One study indicated that at a concentration of 10 µM, LY83583 did not affect cAMP-mediated relaxations, suggesting a lack of significant inhibition of cAMP-degrading phosphodiesterases at this concentration.[1]

Signaling Pathway of LY83583's Primary Target

The diagram below illustrates the canonical nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) signaling pathway and indicates the point of inhibition by LY83583.

NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream LY83583 LY83583 LY83583->sGC_inactive Inhibits

Figure 1. Inhibition of the sGC signaling pathway by LY83583.

Experimental Protocols

This section details the methodologies for key experiments to assess the inhibitory activity and selectivity of LY83583.

Soluble Guanylate Cyclase (sGC) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of LY83583 against purified sGC.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • GTP (substrate)

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

  • LY83583

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 1 mM EGTA, 1 mM IBMX, 1 mM DTT)

  • Detection reagent for cGMP (e.g., commercially available cGMP enzyme immunoassay kit)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified sGC, and the NO donor to activate the enzyme.

  • Add varying concentrations of LY83583 to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding GTP.

  • Allow the reaction to proceed for a specific duration (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).

  • Quantify the amount of cGMP produced using a cGMP enzyme immunoassay kit according to the manufacturer's instructions.

  • Plot the percentage of sGC activity against the logarithm of the LY83583 concentration.

  • Determine the IC50 value, which is the concentration of LY83583 that inhibits sGC activity by 50%.

Enzymatic Cross-Reactivity Screening Workflow

This workflow outlines a general procedure for assessing the selectivity of LY83583 against a panel of other enzymes.

cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A Prepare LY83583 Stock Solution D Add LY83583 at a Fixed Concentration (e.g., 10 µM) A->D B Select Enzyme Panel (e.g., Kinases, Phosphodiesterases) C Prepare Assay Plates with Enzymes and Substrates B->C C->D E Incubate D->E F Measure Enzyme Activity E->F G Calculate Percent Inhibition F->G H Identify 'Hits' (>50% Inhibition) G->H I Determine IC50 for Hits H->I

References

In Vivo Validation of LY83583 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of LY83583, an inhibitor of soluble guanylate cyclase (sGC), and its alternatives. While direct in vivo efficacy data for LY83583 in cancer models is limited in publicly available literature, this document summarizes its mechanism of action and compares its in vitro performance with other known sGC inhibitors, providing a framework for experimental design and evaluation.

Mechanism of Action: Inhibition of the cGMP Signaling Pathway

LY83583 functions as an inhibitor of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] By blocking sGC, LY83583 reduces the intracellular production of cyclic guanosine monophosphate (cGMP).[1][2][3] This downstream signaling molecule is involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and cell proliferation.[2] The inhibition of the sGC/cGMP pathway is a therapeutic strategy being explored for various diseases, including cancer.

cluster_cell Cell Membrane NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Cellular Effects (e.g., proliferation, survival) PKG->Cellular_Effects Phosphorylates targets LY83583 LY83583 LY83583->sGC Inhibits

Figure 1: Simplified signaling pathway of LY83583 action.

Comparative In Vitro Efficacy of sGC Inhibitors

While in vivo comparative data is scarce, in vitro studies provide valuable insights into the relative potency and effects of LY83583 and its alternatives. The following tables summarize the available data.

Table 1: In Vitro Efficacy of LY83583

Cell LineConcentrationEffectReference
Early-passage HDFs1 µMInduces morphological changes characteristic of senescence.[1]
Early-passage HDFs, HCT116, DLD1, MCF7, A-3750.25-1.5 µMInhibits proliferation.[1]
Early-passage HDFs1 µMInduces p21 protein expression.[1]
Early-passage HDFs1 µMShifts pRb toward the hypophosphorylated form.[1]
Early-passage HDFs1 µMInhibits SNP-induced cGMP synthesis.[1]

Table 2: In Vitro Efficacy of ODQ (1H-[1][2][4]Oxadiazolo[4,3-a]quinoxalin-1-one) - An Alternative sGC Inhibitor

Cell LineConcentrationEffectReference
NCI-H2452 human mesothelioma cells30 µM12-fold increase in apoptosis above control.
NCI-H2452 human mesothelioma cells50 µM15-fold increase in apoptosis above control.
NCI-H2452 human mesothelioma cells10 µM (with 1 µM cisplatin)Doubled the pro-apoptotic effects of cisplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro assays mentioned.

Cell Proliferation Assay (for LY83583)
  • Cell Culture: Human colorectal carcinoma cells (HCT116 and DLD1), breast cancer cells (MCF7), melanoma cells (A-375), and human diploid fibroblasts (HDFs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of LY83583 (e.g., 0.25, 0.5, 1.0, 1.5 µM) or vehicle control.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Quantification: Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting. The absorbance is read at the appropriate wavelength, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (for ODQ)
  • Cell Culture: NCI-H2452 human mesothelioma cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are plated in 6-well plates and treated with varying concentrations of ODQ (e.g., 10, 30, 50 µM) or a vehicle control. For combination studies, cells are co-treated with ODQ and a chemotherapeutic agent like cisplatin.

  • Incubation: Cells are incubated for a predetermined time (e.g., 24 or 48 hours) to allow for the induction of apoptosis.

  • Quantification: Apoptosis is quantified using an ELISA that measures cytosolic histone-associated DNA fragments. This assay specifically detects the enrichment of mononucleosomes and oligonucleosomes in the cytoplasm of apoptotic cells. Results are expressed as a fold-increase in apoptosis over control-treated cells.

cluster_workflow Generalized In Vitro Validation Workflow start Seed cancer cells in multi-well plates treatment Treat with LY83583 or alternative sGC inhibitor (e.g., ODQ) start->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation endpoint Assess cellular endpoints incubation->endpoint proliferation Proliferation Assay (e.g., MTT) endpoint->proliferation apoptosis Apoptosis Assay (e.g., ELISA) endpoint->apoptosis senescence Senescence Staining (e.g., SA-β-gal) endpoint->senescence data_analysis Data Analysis and Comparison proliferation->data_analysis apoptosis->data_analysis senescence->data_analysis

Figure 2: Workflow for in vitro validation of sGC inhibitors.

Conclusion and Future Directions

LY83583 is a well-characterized inhibitor of sGC with demonstrated in vitro activity against the proliferation of various cancer cell lines. While the current body of literature lacks comprehensive in vivo efficacy studies for LY83583 in cancer models, the available in vitro data, when compared with alternatives like ODQ, provides a strong basis for its further investigation.

For researchers and drug development professionals, the protocols and comparative data presented herein can guide the design of future studies. Direct head-to-head in vivo studies in relevant cancer xenograft or patient-derived xenograft (PDX) models are warranted to definitively establish the therapeutic potential of LY83583 in comparison to other sGC inhibitors and standard-of-care agents. Such studies will be critical in determining if the promising in vitro anti-proliferative effects of LY83583 translate into meaningful anti-tumor activity in vivo.

References

A Comparative Analysis of LY83583 and NS 2028: Potent Inhibitors of Soluble Guanylate Cyclase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying the nitric oxide (NO) signaling pathway, LY83583 and NS 2028 have emerged as significant inhibitors of soluble guanylate cyclase (sGC), the primary receptor for NO. This guide provides a detailed comparison of their effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action and Potency

Both LY83583 and NS 2028 exert their effects by targeting sGC, a key enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) upon activation by NO. However, their precise mechanisms and inhibitory potencies differ.

NS 2028 is a potent and specific inhibitor of sGC.[1][2] It acts in a concentration-dependent and irreversible manner.[1] The proposed mechanism of action involves the oxidation or a change in the coordination of the heme-iron of guanylyl cyclase, rendering the enzyme unresponsive to NO.[1][2]

LY83583 (6-anilino-5,8-quinolinedione) is also recognized as an inhibitor of sGC, leading to reduced intracellular cGMP levels.[3][4] However, its exact mechanism of action is less clearly defined, with some studies suggesting it may not directly inhibit sGC but could interfere with its activation or stimulate cGMP phosphodiesterase activity.[4][5] One study even reported an increase in guanylate cyclase activity in a cell-free preparation from guinea-pig lung.[4]

The following table summarizes the inhibitory concentrations (IC50) of both compounds under various experimental conditions.

CompoundTarget/SystemConditionIC50 ValueReference
NS 2028 Purified sGC (bovine lung)Basal activity30 nM[1][6]
Purified sGC (bovine lung)NO-stimulated activity200 nM[1][6]
sGC (mouse cerebellum homogenates)S-nitrosoglutathione-enhanced activity17 nM[2]
Neuronal NO synthase-dependent sGC activation (mouse cerebellum slices)N-methyl-D-aspartate-stimulated20 nM[2][6]
cGMP formation (human umbilical vein endothelial cells)SIN-1-elicited30 nM[2][6]
LY83583 Soluble guanylate cyclaseCompetitive inhibition2 µM
cGMP levels (guinea-pig lung fragments)Basal levelsDose-dependent reduction (max 72% at 50 µM)[4]

Effects on Cellular and Physiological Processes

The inhibition of sGC by LY83583 and NS 2028 translates to significant effects on various cellular and physiological processes, particularly those regulated by the NO/cGMP pathway.

Vascular Smooth Muscle Relaxation: Both compounds have been shown to inhibit vasodilation. NS 2028 increases contractile tone in endothelium-intact porcine coronary arteries and suppresses the relaxant response to nitroglycerin.[1] It selectively inhibits NO-dependent relaxation without affecting vasorelaxation induced by agents acting through other pathways, such as cromakalim or forskolin.[1][2] LY83583 also blocks the relaxation of rabbit aortic rings induced by acetylcholine, an endothelium-dependent vasodilator.[7]

Angiogenesis and Permeability: NS 2028 has been demonstrated to reduce vascular endothelial growth factor (VEGF)-induced angiogenesis and permeability, suggesting a role for the sGC pathway in these processes.[6][8][9]

Non-vascular Smooth Muscle: The inhibitory effects of NS 2028 extend to non-vascular smooth muscle, where it inhibits NO-dependent relaxant responses in tissues like the guinea-pig trachea.[1][2]

Signaling Pathway and Experimental Workflow

To visualize the points of intervention of these inhibitors, the following diagrams illustrate the NO-sGC-cGMP signaling pathway and a typical experimental workflow for assessing sGC activity.

NO_sGC_cGMP_Pathway cluster_cell Cell Membrane cluster_inhibitors Inhibitors NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts LY83583 LY83583 LY83583->sGC Inhibits (Mechanism less defined) NS2028 NS 2028 NS2028->sGC Inhibits (Heme Oxidation) GTP GTP GTP->sGC Downstream_Effectors Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates sGC_Activity_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Source Source of sGC (e.g., purified enzyme, cell lysate) Reaction_Mix Prepare Reaction Mixture (Buffer, GTP, Mg2+/Mn2+) Source->Reaction_Mix Incubation Incubate with Inhibitor (LY83583 or NS 2028) Reaction_Mix->Incubation Stimulation Stimulate with NO donor (e.g., SNP, DEA/NO) Incubation->Stimulation Reaction Initiate Reaction (Add GTP or enzyme) Stimulation->Reaction Termination Terminate Reaction (e.g., heat, acid) Reaction->Termination Detection Detect cGMP production (e.g., EIA, RIA, HPLC) Termination->Detection Quantification Quantify cGMP levels Detection->Quantification

References

Unveiling the Dual Personality of LY83583: A Guide to its sGC-Independent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. LY83583, widely known as an inhibitor of soluble guanylate cyclase (sGC), presents a compelling case of a compound with significant biological effects that extend beyond its primary target. This guide provides a comprehensive comparison of LY83583's canonical sGC-inhibitory action with its notable sGC-independent effects, supported by experimental data and detailed protocols.

LY83583's reputation as an sGC inhibitor is well-established; however, a growing body of evidence reveals that its pharmacological profile is more complex. This guide delves into these sGC-independent pathways, primarily focusing on the induction of the cyclin-dependent kinase inhibitor p21 and the generation of reactive oxygen species (ROS). We will also compare LY83583 with other commonly used sGC modulators to provide a broader context for its unique activities.

Comparative Analysis of LY83583 and Alternative sGC Modulators

To understand the multifaceted nature of LY83583, it is essential to compare its properties with other agents that target the sGC pathway. The following table summarizes the key characteristics of LY83583 alongside the well-known sGC inhibitor ODQ and the sGC activator BAY 41-2272.

CompoundPrimary Mechanism of Action on sGCsGC-Independent EffectsPotency (sGC Inhibition/Activation)
LY83583 Inhibition (indirect, via ROS generation)- Induction of p21 (p53-independent) - Generation of Reactive Oxygen Species (ROS)IC50 ~2 µM
ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one) Irreversible inhibition (oxidation of heme iron)Can interfere with other heme-containing proteins at higher concentrations.[4]IC50 ~100 nM[5]
BAY 41-2272 NO-independent activationCan have off-target effects at high concentrations, including PDE inhibition.[6]Potent activator

Delving into the sGC-Independent Mechanisms of LY83583

Induction of the Cyclin-Dependent Kinase Inhibitor p21

A significant sGC-independent effect of LY83583 is its ability to induce the expression of the cyclin-dependent kinase (Cdk) inhibitor p21. This induction is noteworthy because it occurs in a p53-independent manner, suggesting a mechanism distinct from DNA damage pathways.[1][2] This effect has been observed to cause cell-cycle arrest and senescence in various cell types, including human diploid fibroblasts and several cancer cell lines.[1][2]

The precise signaling cascade leading from LY83583 to p21 induction is still under investigation. However, some evidence points towards the involvement of mitogen-activated protein kinase (MAPK) pathways. For instance, the p38 MAPK pathway has been implicated in LY83583-mediated apoptosis in a ROS-dependent manner, and MAPK pathways are known to regulate p21 expression.[7][8]

LY83583_p21_Pathway LY83583 LY83583 Unknown Upstream Mediator(s) (Potentially involving MAP Kinases) LY83583->Unknown sGC-independent p21 p21 (CDKN1A) Gene Transcription Unknown->p21 p21_protein p21 Protein p21->p21_protein Translation CellCycleArrest Cell Cycle Arrest (G1 Phase) p21_protein->CellCycleArrest Inhibits Cdk/cyclin complexes

Proposed signaling pathway for LY83583-induced p21 expression.
Generation of Reactive Oxygen Species (ROS)

LY83583's quinone structure is central to another of its key sGC-independent effects: the generation of reactive oxygen species (ROS). LY83583 can undergo redox cycling, a process where the quinone is reduced to a semiquinone radical by cellular reductases such as NAD(P)H:quinone oxidoreductase. This semiquinone can then react with molecular oxygen to produce superoxide anions, which are a primary form of ROS. This continuous cycle leads to a significant increase in intracellular ROS levels.

It is this generation of ROS, particularly superoxide, that is believed to be the indirect mechanism by which LY83583 inhibits sGC. Superoxide can react with nitric oxide (NO), the endogenous activator of sGC, thereby preventing sGC activation. Furthermore, the resulting peroxynitrite can directly oxidize the heme cofactor of sGC, rendering it insensitive to NO.

LY83583_ROS_Generation cluster_redox Redox Cycling LY83583 LY83583 (Quinone) Semiquinone Semiquinone Radical LY83583->Semiquinone Reduction (e.g., by NAD(P)H:quinone oxidoreductase) Semiquinone->LY83583 Oxidation Superoxide O₂⁻ (Superoxide) Semiquinone->Superoxide e⁻ transfer O2 O₂

Redox cycling of LY83583 leading to superoxide generation.

Experimental Protocols

To aid researchers in investigating the sGC-independent effects of LY83583, we provide detailed methodologies for key experiments.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

  • Cells of interest cultured in appropriate media

  • LY83583 stock solution (dissolved in DMSO)

  • DCFH-DA stock solution (10 mM in DMSO, stored at -20°C, protected from light)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, chamber slides for microscopy, or culture flasks for flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of LY83583 or vehicle control (DMSO) in serum-free medium for the specified duration. A positive control, such as H₂O₂, can also be included.

  • DCFH-DA Loading:

    • Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Measurement:

    • Microplate Reader: Add PBS to each well and immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Fluorescence Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for green fluorescence.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence in the appropriate channel (e.g., FITC).

Measurement of Soluble Guanylate Cyclase (sGC) Activity (cGMP Assay)

This protocol describes the measurement of cGMP levels in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA), which is a common method to indirectly assess sGC activity.

Materials:

  • Cells of interest

  • LY83583 and other test compounds

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

  • 0.1 M HCl

  • Cell lysis buffer

  • Commercial cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate the cells with LY83583 or other inhibitors for a specified time.

    • Stimulate the cells with an NO donor (e.g., 100 µM SNP) for a short period (e.g., 2-10 minutes) to activate sGC.

  • Cell Lysis and Sample Preparation:

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl to stop the reaction and extract cGMP.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the cGMP.

    • Samples may need to be acetylated according to the ELISA kit manufacturer's instructions to increase the sensitivity of the assay.

  • cGMP ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves incubating the cell lysates (or acetylated lysates) and a standard curve of known cGMP concentrations in a microplate pre-coated with a cGMP antibody, along with a cGMP-horseradish peroxidase (HRP) conjugate.

  • Data Analysis:

    • Measure the absorbance on a microplate reader.

    • Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate.

Conclusion

The evidence presented in this guide clearly demonstrates that LY83583 possesses significant biological activities that are independent of its inhibitory effect on sGC. Its ability to induce p21 and generate ROS positions it as a multifaceted pharmacological tool. Researchers utilizing LY83583 should be cognizant of these sGC-independent effects and design their experiments accordingly. The choice between LY83583 and other sGC modulators like ODQ should be guided by the specific research question, with careful consideration of the potential for off-target effects. Further investigation into the signaling pathways underlying LY83583's sGC-independent actions will undoubtedly provide deeper insights into its complex pharmacology and may unveil new therapeutic possibilities.

References

Replicating Published Results with LY83583: A Comparative Guide to Soluble Guanylate Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LY83583 and its common alternatives used in research to inhibit soluble guanylate cyclase (sGC). The information presented is curated from peer-reviewed literature to assist in the replication of published findings and the design of new experiments. We present key quantitative data, detailed experimental protocols for common assays, and visual representations of the signaling pathway and experimental workflows.

Introduction to LY83583 and sGC Inhibition

LY83583 is a widely cited inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway by converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] This pathway is integral to various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. However, it is important to note that contemporary research suggests LY83583 may not be a direct inhibitor of sGC. Instead, its inhibitory action is attributed to the generation of superoxide anion radicals, which can scavenge NO and thereby prevent the activation of sGC.[1]

This guide will compare LY83583 with other commonly used sGC inhibitors: ODQ (1H-[2]oxadiazolo[4,3-a]quinoxalin-1-one), NS-2028, and Methylene Blue. Understanding the distinct mechanisms and potencies of these inhibitors is critical for interpreting experimental results and selecting the appropriate tool for your research needs.

Comparative Analysis of sGC Inhibitors

The following table summarizes the key characteristics and reported potencies of LY83583 and its alternatives. It is important to note that the IC50 values are derived from various studies and may not be directly comparable due to differences in experimental conditions and cell lines used.

InhibitorMechanism of ActionReported IC50Key Characteristics & Off-Target Effects
LY83583 Indirect sGC inhibition via superoxide anion generation.[1]Not a direct inhibitor.Can have broad off-target effects due to the generation of reactive oxygen species.
ODQ Direct, irreversible inhibitor of sGC by oxidation of the heme prosthetic group.[3]Varies by cell type and assay conditions.Considered a potent and selective sGC inhibitor. Its binding to the heme moiety may lead to interactions with other hemoproteins.[3]
NS-2028 Potent and specific irreversible inhibitor of sGC, acting on the heme group.[4][5]30 nM (basal sGC activity), 200 nM (NO-stimulated sGC activity), 30 nM (in cultured human umbilical vein endothelial cells).[4][5]A structural analog of ODQ with high potency.[4][6]
Methylene Blue Poor, direct inhibitor of sGC. Also inhibits nitric oxide synthase (NOS).[1]~60 µM for purified sGC.Has a dual mechanism of action, affecting both NO production and sGC activity. Its potency as a direct sGC inhibitor is low.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Nitric Oxide Signaling Pathway cluster_1 Points of Inhibition NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-arginine sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation of target proteins LY83583 LY83583 (generates O2-) LY83583->NO Scavenges NO ODQ_NS2028 ODQ / NS-2028 ODQ_NS2028->sGC_inactive Inhibits Methylene_Blue_sGC Methylene Blue (sGC inhibition) Methylene_Blue_sGC->sGC_inactive Inhibits (weakly) Methylene_Blue_NOS Methylene Blue (NOS inhibition) Methylene_Blue_NOS->NOS Inhibits

Caption: Inhibition points of LY83583 and alternatives in the NO/cGMP pathway.

G cluster_workflow Typical Experimental Workflow for Evaluating sGC Inhibitors cluster_assays Endpoint Assays A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment with Inhibitor (LY83583, ODQ, NS-2028, or Methylene Blue) at various concentrations A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Endpoint Assays C->D Assay1 Cell Viability/Proliferation (MTT Assay) D->Assay1 Assay2 Protein Expression (Western Blot for p21) D->Assay2 Assay3 cGMP Measurement (ELISA) D->Assay3

Caption: A generalized workflow for assessing the effects of sGC inhibitors.

Experimental Protocols

To aid in the replication of published results, detailed protocols for key experiments are provided below.

Cell Viability/Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • LY83583 and/or alternative inhibitors

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]

  • Treatment: Prepare serial dilutions of the inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Western Blot for p21 Detection

Western blotting is used to detect the expression levels of specific proteins, such as the cyclin-dependent kinase inhibitor p21.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12%)[9]

  • PVDF membrane (0.22 or 0.45 µm)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against p21 (use at manufacturer's recommended dilution)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-p21 antibody overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11]

cGMP Measurement (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the intracellular levels of cGMP.

Materials:

  • cGMP ELISA kit (commercially available kits provide detailed instructions and reagents)[12][13]

  • Treated and untreated cell lysates (prepared according to the kit's instructions, often involving cell lysis with a specific buffer and deproteination)

  • Microplate reader

General Protocol (refer to specific kit manual for details): [12][13][14]

  • Sample Preparation: Prepare cell lysates according to the ELISA kit's protocol. This may involve treatment with 0.1 M HCl to stop phosphodiesterase activity and deproteinization.

  • Standard Curve Preparation: Prepare a serial dilution of the cGMP standard provided in the kit to generate a standard curve.

  • Assay Procedure: Add samples and standards to the antibody-coated microplate. Add the HRP-conjugated cGMP and the primary antibody (for competitive assays).

  • Incubation: Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature).

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution and incubate to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the cGMP concentration in the samples by interpolating from the standard curve.

Conclusion

Replicating published findings requires a thorough understanding of the reagents and methods employed. This guide highlights that while LY83583 is frequently cited as an sGC inhibitor, its mechanism is indirect and can lead to off-target effects. For more specific and direct inhibition of sGC, ODQ and NS-2028 are more suitable alternatives, with NS-2028 demonstrating higher potency in several studies. Methylene Blue offers a dual inhibitory mechanism on both NOS and sGC, albeit with weaker direct sGC inhibition. By providing a comparative overview and detailed experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate published data and to design robust and reproducible experiments in the field of NO/cGMP signaling.

References

Head-to-Head Comparison: LY83583 and YC-1 in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, understanding the precise mechanism of action of chemical probes is paramount. LY83583 and YC-1 are two widely utilized research compounds that modulate the soluble guanylate cyclase (sGC) signaling pathway, a critical regulator of various physiological processes. While both compounds impact this pathway, they do so in diametrically opposite ways, leading to distinct downstream cellular effects. This guide provides an objective, data-driven comparison of LY83583 and YC-1 to aid researchers in selecting the appropriate tool for their experimental needs.

Executive Summary

LY83583 is a well-established inhibitor of soluble guanylate cyclase (sGC), effectively reducing the synthesis of cyclic guanosine monophosphate (cGMP). In contrast, YC-1 is a nitric oxide (NO)-independent activator of sGC, leading to increased cGMP production. Beyond their primary targets, both compounds exhibit off-target effects that are crucial to consider for data interpretation. YC-1, for instance, also inhibits phosphodiesterases (PDEs) and the hypoxia-inducible factor-1α (HIF-1α), while LY83583 has been shown to impact cell proliferation through pathways independent of sGC inhibition.

Mechanism of Action

LY83583: The sGC Inhibitor

LY83583 acts as a competitive inhibitor of soluble guanylate cyclase[1]. By binding to sGC, it prevents the conversion of guanosine triphosphate (GTP) to cGMP, thereby attenuating the downstream signaling cascade. This inhibitory action makes LY83583 a valuable tool for studying the physiological roles of the NO/cGMP pathway by observing the effects of its suppression.

YC-1: The sGC Activator

YC-1 is an allosteric activator of sGC, functioning independently of nitric oxide[2]. It sensitizes the enzyme to its endogenous activators like NO and carbon monoxide (CO) and also directly stimulates sGC activity, albeit to a lesser extent on its own[3]. This leads to a significant elevation of intracellular cGMP levels. YC-1's ability to activate sGC in an NO-independent manner makes it a unique tool for dissecting the cGMP signaling pathway.

Quantitative Performance Data

The following tables summarize the key quantitative data for LY83583 and YC-1 based on available experimental evidence. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Potency on Soluble Guanylate Cyclase (sGC)

CompoundPrimary ActionPotency MetricValueCell/System TypeReference
LY83583 sGC InhibitionIC502 µMNot specified[1]
YC-1 sGC ActivationEC5018.6 µMPurified sGC[4]

Table 2: Off-Target Effects and Other Biological Activities

CompoundOff-Target/ActivityPotency MetricValueCell/System TypeReference
YC-1 Platelet Aggregation InhibitionIC5014.6 µMWashed rabbit platelets
VasorelaxationEC501.9 µMDenuded phenylephrine-contracted rabbit aortic rings
HIF-1α InhibitionIC501.2 µMNot specified[5]
Phosphodiesterase (PDE) Inhibition-Inhibits isoforms 1-5Aortic extracts[6]
LY83583 Anti-proliferative EffectConcentration0.25-1.5 µMHDF, HCT116, DLD1, MCF7, A-375 cells[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.

cluster_LY83583 LY83583 Signaling Pathway cluster_YC1 YC-1 Signaling Pathway LY83583 LY83583 sGC_L Soluble Guanylate Cyclase (sGC) LY83583->sGC_L Inhibits cGMP_L cGMP sGC_L->cGMP_L Blocked GTP_L GTP GTP_L->sGC_L Downstream\nEffectors_L Downstream Effectors cGMP_L->Downstream\nEffectors_L YC1 YC1 sGC_Y Soluble Guanylate Cyclase (sGC) YC1->sGC_Y Activates cGMP_Y cGMP sGC_Y->cGMP_Y GTP_Y GTP GTP_Y->sGC_Y Downstream\nEffectors_Y Downstream Effectors cGMP_Y->Downstream\nEffectors_Y

Caption: Opposing effects of LY83583 and YC-1 on the sGC-cGMP pathway.

cluster_sGC_Assay sGC Activity Assay Workflow Start Start Prepare_Lysate Prepare Cell/Tissue Lysate (Source of sGC) Start->Prepare_Lysate Incubate Incubate with GTP, Mg2+, and Test Compound (LY83583 or YC-1) Prepare_Lysate->Incubate Stop_Reaction Stop Reaction (e.g., with Zinc Acetate) Incubate->Stop_Reaction Separate_cGMP Separate [32P]cGMP from [32P]GTP (e.g., Alumina Column) Stop_Reaction->Separate_cGMP Quantify Quantify cGMP (Scintillation Counting) Separate_cGMP->Quantify End End Quantify->End cluster_Proliferation_Assay Cell Proliferation Assay (MTT/BrdU) Workflow Seed_Cells Seed Cells in a Multi-well Plate Treat_Cells Treat with Test Compound (LY83583 or YC-1) Seed_Cells->Treat_Cells Add_Reagent Add MTT or BrdU Reagent Treat_Cells->Add_Reagent Incubate_P Incubate Add_Reagent->Incubate_P Measure Measure Absorbance (MTT) or Detect BrdU (ELISA/Microscopy) Incubate_P->Measure Analyze Analyze Data Measure->Analyze

References

Validating LY83583 Specificity: A Comparative Analysis Using sGC Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of pharmacological tools is paramount. This guide provides a comparative analysis of the soluble guanylate cyclase (sGC) inhibitor LY83583, with a focus on validating its specificity through the lens of sGC knockout models and in comparison to other sGC-targeting compounds.

While historically used as an sGC inhibitor, emerging evidence reveals that LY83583's mechanism of action is indirect, primarily through the generation of superoxide radicals. These radicals scavenge nitric oxide (NO), the endogenous activator of sGC, thereby reducing cGMP production. This guide will delve into the implications of this indirect action and contrast it with more direct and specific modulators of the NO-sGC-cGMP signaling pathway.

The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. A key component of this pathway is soluble guanylate cyclase (sGC), a heterodimeric enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit cellular responses.

cluster_upstream Upstream Activation cluster_enzyme Enzyme cluster_downstream Downstream Signaling Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Leads to

Figure 1: The NO-sGC-cGMP signaling pathway.

LY83583: An Indirect Inhibitor

LY83583 reduces cGMP levels not by directly interacting with sGC, but by increasing the production of superoxide anions. These superoxide radicals readily react with and neutralize NO, preventing it from activating sGC. This indirect mechanism has significant implications for its specificity, as superoxide can affect other biological processes.

cluster_inhibitor Inhibitor cluster_pathway Signaling Pathway LY83583 LY83583 Superoxide Superoxide (O2-) LY83583->Superoxide Generates NO Nitric Oxide (NO) Superoxide->NO Scavenges sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces

Figure 2: Indirect inhibitory mechanism of LY83583.

Validating Specificity with sGC Knockout Models

To assess the specificity of a compound for sGC, researchers can utilize sGC knockout (sGC-KO) animal models. In these models, the gene for one of the sGC subunits is deleted, rendering the enzyme non-functional. By comparing the effects of a compound in wild-type (WT) versus sGC-KO animals, one can determine if its action is dependent on the presence of sGC.

Studies on sGC knockout mice have demonstrated that the vasodilator effects of an HNO donor, which releases NO, were absent in these mice.[1][2] Specifically, the dose of the NO donor required to reverse pre-constriction in isolated aortic rings was approximately 400-fold greater in sGC knockout mice compared to wild-type controls.[1] This highlights the critical role of sGC in mediating NO-dependent vasodilation.

Comparison with Other sGC-Targeting Compounds

To provide a clearer picture of LY83583's specificity, it is useful to compare it with other compounds that modulate sGC activity through different mechanisms.

CompoundTargetMechanism of ActionSpecificity
LY83583 Indirectly sGCGenerates superoxide, which scavenges NO, preventing sGC activation.[3][4]Low: Affects any NO-dependent pathway. Superoxide can have other cellular effects.
ODQ sGCDirectly binds to the heme iron of sGC and oxidizes it, rendering the enzyme insensitive to NO.[5][6][7]Moderate to High: Specific for the heme-containing form of sGC, but can potentially interact with other hemoproteins.[7]
BAY 41-2272 sGCA direct, NO-independent stimulator of sGC.[8][9][10][11][12]High: Directly targets sGC.
Riociguat sGCA direct sGC stimulator that also sensitizes sGC to endogenous NO.[13][14][15][16][17]High: Directly targets sGC with a dual mechanism.

Experimental Data Summary in Wild-Type vs. sGC Knockout Models

The following table summarizes the expected and observed effects of different sGC modulators in wild-type versus sGC knockout models, based on their mechanisms of action and available experimental data.

Experimental ConditionWild-Type (WT)sGC Knockout (sGC-KO)Rationale
NO-Donors (e.g., SNP, HNO donors) Vasodilation, Increased cGMPNo vasodilation, No increase in cGMP [1][2]The target of NO (sGC) is absent.
LY83583 Inhibition of NO-induced vasodilation and cGMP production.[5](Inferred) No significant effect , as the downstream target of NO is already absent.LY83583's effect is upstream of sGC.
ODQ Inhibition of NO-induced vasodilation and cGMP production.[5][7]No effect , as the target enzyme is absent.ODQ requires sGC for its inhibitory action.
sGC Stimulators (e.g., BAY 41-2272, Riociguat) Vasodilation, Increased cGMP.[8][9][10][11][12]No vasodilation, No increase in cGMP The target of these compounds (sGC) is absent.

Experimental Protocols

sGC Knockout Mouse Model Generation

The generation of sGC knockout mice typically involves targeted disruption of one of the sGC subunit genes (e.g., Gucy1a3 for the α1 subunit or Gucy1b3 for the β1 subunit) using homologous recombination in embryonic stem cells. The resulting chimeric mice are then bred to establish a homozygous knockout line. Genotyping is confirmed by PCR analysis of genomic DNA.

Measurement of Vasodilation

Vascular reactivity is often assessed using isolated aortic rings mounted in an organ bath. The rings are pre-constricted with an agent like phenylephrine, and then cumulative concentration-response curves to vasodilators are generated. The relaxation is measured as a percentage of the pre-constriction.

cGMP Measurement

Tissue or cell cGMP levels can be quantified using commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits.[13][14][15] The tissue is typically snap-frozen in liquid nitrogen to stop enzymatic activity, homogenized, and the supernatant is then used for the assay according to the manufacturer's instructions.

cluster_model Model System cluster_experiment Experimental Procedure WT_Mouse Wild-Type Mouse Isolation Isolate Aortic Rings WT_Mouse->Isolation KO_Mouse sGC Knockout Mouse KO_Mouse->Isolation Organ_Bath Mount in Organ Bath Isolation->Organ_Bath Pre_constriction Pre-constrict with Phenylephrine Organ_Bath->Pre_constriction Treatment Treat with Test Compound Pre_constriction->Treatment Measurement Measure Vasodilation Treatment->Measurement

Figure 3: Experimental workflow for vasodilation studies.

Conclusion

The use of sGC knockout models is a powerful tool for validating the specificity of compounds targeting the NO-sGC-cGMP pathway. While LY83583 has been historically used as an sGC inhibitor, its indirect mechanism of action through superoxide generation raises concerns about its specificity. In contrast, compounds like ODQ, BAY 41-2272, and Riociguat offer more direct and specific modulation of sGC activity. For researchers investigating the specific role of sGC, the use of direct inhibitors or stimulators in conjunction with sGC knockout models provides a more robust and reliable approach than relying on indirect inhibitors like LY83583. This guide underscores the importance of understanding the precise molecular mechanisms of pharmacological agents to ensure accurate interpretation of experimental results.

References

Safety Operating Guide

Proper Disposal of LY836: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of LY836, a neuroprotective agent and ionotropic glutamate receptor (iGluR) inhibitor.

While a specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide, the following procedures are based on best practices for the handling and disposal of similar potent, biologically active research compounds. It is crucial to supplement these guidelines with a risk assessment specific to your laboratory's protocols and to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Essential Safety and Handling Information

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling compounds like this compound includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data for Disposal Planning

Due to the absence of a specific SDS for this compound, quantitative data regarding its physical and chemical properties for disposal are not available. The following table highlights the necessary information that should be obtained from the supplier-specific SDS before handling and disposal.

ParameterValue
CAS Number Data not available
Molecular Formula Data not available
Molecular Weight Data not available
Physical State Solid (powder) or Liquid (solution)
Solubility Data not available
GHS Hazard Classifications Data not available
Recommended Exposure Limits Data not available
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and labeling to ensure compliance with hazardous waste regulations.

Experimental Protocol for the Disposal of Solid this compound Waste:

  • Segregation: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials, in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Bioactive").

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol for the Disposal of Liquid this compound Waste:

  • Segregation: Collect all liquid waste containing this compound, including experimental solutions and solvent rinses, in a dedicated, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: Label the liquid hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "in Dimethyl Sulfoxide"), and the estimated concentration.

  • Storage: Store the sealed container in secondary containment to prevent spills and in a designated, secure area.

  • Waste Pickup: Schedule a pickup with your institution's EHS department or a certified hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal Solid_Start Solid this compound Waste Generated Solid_Segregate Segregate in Labeled Hazardous Waste Container Solid_Start->Solid_Segregate Solid_Store Store Securely Solid_Segregate->Solid_Store Solid_Pickup Arrange for EHS Pickup Solid_Store->Solid_Pickup End Proper Disposal Complete Solid_Pickup->End Liquid_Start Liquid this compound Waste Generated Liquid_Segregate Segregate in Labeled Hazardous Waste Container Liquid_Start->Liquid_Segregate Liquid_Store Store in Secondary Containment Liquid_Segregate->Liquid_Store Liquid_Pickup Arrange for EHS Pickup Liquid_Store->Liquid_Pickup Liquid_Pickup->End Start This compound Experimentation Start->Solid_Start Start->Liquid_Start

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting the specific Safety Data Sheet for any chemical and your institution's established waste disposal protocols.

Personal protective equipment for handling LY836

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling LY836

For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment (PPE) for the Neuroprotective Agent this compound.

Handling any chemical substance in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. While a specific Safety Data Sheet (SDS) for the novel neuroprotective agent this compound is not publicly available, a risk-based approach grounded in established laboratory safety principles is essential. This guide provides a comprehensive overview of the recommended personal protective equipment (PPE), procedural workflows, and disposal plans to ensure the safe handling of this compound in a research and development environment.

The following recommendations are based on the precautionary principle for handling new or poorly characterized chemical compounds. A thorough, substance-specific risk assessment should be conducted by qualified personnel before any handling of this compound commences.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against potential exposure to hazardous substances. For a novel compound like this compound, with unknown toxicological properties, robust protection is paramount.

PPE CategorySpecificationPurpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles that could come into contact with the eyes and face. Safety glasses alone are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact with the compound. It is advisable to wear two pairs of gloves ("double-gloving") when handling concentrated solutions or the pure compound.
Body Protection A fully-fastened laboratory coat, preferably a chemical-resistant or disposable gown.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when there is a risk of generating aerosols or dusts, or when handling the compound outside of a primary containment device such as a chemical fume hood. The specific type of respirator should be determined by a formal risk assessment.
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure.

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Fit the respirator to your face, ensuring a proper seal.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, don the second pair over the first.

Doffing Sequence:

  • Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unfasten the gown and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Gloves (Inner Pair): Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Finish by washing your hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound should be considered chemically contaminated waste.

  • Collection: Immediately place all used disposable PPE (gloves, gowns, etc.) into a designated, clearly labeled, and sealed hazardous waste container.

  • Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office, following all local and national regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety when working with this compound, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound assess_hazards Assess potential for splashes, aerosols, or dust start->assess_hazards eye_face Eye/Face Protection (Goggles/Face Shield) assess_hazards->eye_face gloves Hand Protection (Nitrile Gloves) assess_hazards->gloves body Body Protection (Lab Coat/Gown) assess_hazards->body respiratory Respiratory Protection (Respirator - if needed) assess_hazards->respiratory don_ppe Don PPE handle_this compound Handle this compound don_ppe->handle_this compound doff_ppe Doff PPE handle_this compound->doff_ppe dispose_waste Dispose of contaminated PPE doff_ppe->dispose_waste

Caption: PPE Selection and Use Workflow for this compound.

PPE_Disposal_Logic cluster_handling Post-Handling cluster_decision Decision cluster_disposal_path Disposal Path cluster_final_step Final Step start Used PPE after handling this compound is_contaminated Is PPE contaminated? start->is_contaminated hazardous_waste Place in designated hazardous waste container is_contaminated->hazardous_waste Yes general_waste Dispose in general waste is_contaminated->general_waste No ehs_disposal Arrange for EHS pickup hazardous_waste->ehs_disposal

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。